6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQJGRLWSLEFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354322 | |
| Record name | 6-methyl-1h-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79173-38-9 | |
| Record name | 6-methyl-1h-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic organic compound belonging to the pyrazolopyridine class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential as a kinase inhibitor. The pyrazolo[3,4-b]pyridine core is a recognized pharmacophore, and its derivatives have been investigated for a range of therapeutic applications, including oncology and neurology. This document aims to serve as a foundational resource for researchers engaged in the study and application of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₇H₈N₄. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₄ | --INVALID-LINK--[1] |
| Molecular Weight | 148.17 g/mol | --INVALID-LINK--[1] |
| CAS Number | 79173-38-9 | --INVALID-LINK--[2] |
| Boiling Point | 314 °C | --INVALID-LINK--[2] |
| Density | 1.50 g/cm³ | --INVALID-LINK--[2] |
| pKa (Predicted) | 7.17 ± 0.20 | --INVALID-LINK--[3] |
| Solubility | Soluble in DMSO and Methanol. | --INVALID-LINK--[3] |
Synthesis and Spectroscopic Analysis
General Experimental Protocol for Synthesis of Substituted Pyrazolo[3,4-b]pyridines
A general procedure for the synthesis of related 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines involves the reaction of an α,β-unsaturated ketone with 5-amino-1-phenyl-pyrazole in the presence of a catalyst.[4]
Materials:
-
α,β-unsaturated ketone (0.5 mmol)
-
5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)
-
Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 35 mg)
-
N,N-Dimethylformamide (DMF) (0.5 mL)
-
Ethanol (EtOH) (0.5 mL)
-
Chloroform (CHCl₃)
-
Water
Procedure:
-
A solution of the α,β-unsaturated ketone in DMF is prepared.
-
A solution of 5-amino-1-phenyl-pyrazole in EtOH is added to the ketone solution at 25 °C.
-
The reaction mixture is degassed.
-
ZrCl₄ is added to the mixture.
-
The reaction is stirred vigorously at 95 °C for 16 hours.
-
Upon completion, the mixture is concentrated in vacuo.
-
The residue is partitioned between CHCl₃ and water.
-
The aqueous phase is extracted twice with CHCl₃.
-
The combined organic phases are dried and concentrated to yield the product.
This protocol can be adapted for the synthesis of this compound by utilizing appropriate starting materials.
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its unambiguous identification and characterization. While specific spectra for the title compound are not widely published, representative data for the pyrazolo[3,4-b]pyridine scaffold are available.
-
¹H NMR: The proton NMR spectrum of pyrazolo[3,4-b]pyridine derivatives typically shows characteristic signals for the aromatic protons of the pyridine and pyrazole rings. For 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines, a singlet for the methyl group (C-6) is observed around δ 2.8 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
FT-IR: The infrared spectrum reveals the presence of functional groups. For a related compound, 6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4-diol, an FTIR spectrum is available.[5] For substituted pyrazolo[3,4-b]pyridines, characteristic bands for N-H and C-H stretching are observed.[6]
Biological Activity and Potential Signaling Pathways
The pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.
Kinase Inhibitory Activity
Derivatives of pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of several kinases implicated in cancer and other diseases. These include:
-
Anaplastic Lymphoma Kinase (ALK): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of the ALK-L1196M mutant, which confers resistance to the drug crizotinib.[7]
-
Glycogen Synthase Kinase-3 (GSK-3): 6-Aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3, a kinase involved in numerous cellular processes and implicated in diseases such as Alzheimer's and bipolar disorder.[8]
-
TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent inhibitors of TBK1, a key regulator of the innate immune response.[9]
While no specific kinase inhibitory data for this compound has been found, its structural similarity to known kinase inhibitors suggests it may exhibit activity against one or more kinases.
Potential Signaling Pathways
Based on the known targets of the pyrazolo[3,4-b]pyridine scaffold, this compound could potentially modulate the following signaling pathways:
-
ALK Signaling Pathway: In the context of cancer, particularly non-small cell lung cancer, ALK fusion proteins drive tumor growth through downstream signaling cascades, including the RAS-MEK-ERK and PI3K-AKT pathways. Inhibition of ALK would block these pro-survival signals.
Caption: Potential inhibition of the ALK signaling pathway.
-
TBK1 Signaling Pathway: TBK1 is a central kinase in the innate immune response, activated by various stimuli to induce the production of type I interferons.
References
- 1. 6-Methyl-1H-pyrazolo(3,4-b)pyridin-3-amine | C7H8N4 | CID 768687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 79173-38-9 [m.chemicalbook.com]
- 3. 1H-Pyrazolo[3,4-b]pyridin-3-amine | 6752-16-5 [m.chemicalbook.com]
- 4. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry. This document details the key identifiers, physicochemical properties, proposed synthetic routes, and expected spectroscopic characteristics of this molecule.
Core Molecular Attributes
This compound is a fused bicyclic heteroaromatic compound. Its core structure consists of a pyrazole ring fused to a pyridine ring, with a methyl group and an amine substituent.
| Property | Value | Reference |
| CAS Number | 79173-38-9 | [1] |
| Molecular Formula | C₇H₈N₄ | [1] |
| Molecular Weight | 148.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold involves the cyclization of a substituted aminopyridine precursor with hydrazine.[2][3] A potential starting material for the synthesis of this compound is 2-chloro-3-cyano-5-methylpyridine. The reaction would proceed via nucleophilic attack of hydrazine on the cyano group, followed by an intramolecular cyclization to form the pyrazole ring.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
Materials:
-
2-chloro-3-cyano-5-methylpyridine
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Dissolve 2-chloro-3-cyano-5-methylpyridine in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with an aqueous solution of sodium hydroxide.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Spectroscopic Data for Structure Elucidation
Detailed experimental spectra for this compound are not available in the public domain. However, based on the known spectral data of analogous compounds, the following characteristic peaks can be predicted.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H | ~7.0-8.0 | Doublet |
| Pyridine-H | ~6.5-7.5 | Doublet |
| NH₂ | Broad singlet | Singlet |
| CH₃ | ~2.3 | Singlet |
| NH (pyrazole) | Broad singlet | Singlet |
Note: Chemical shifts are referenced to TMS and can vary depending on the solvent used.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C (Pyridine, fused) | ~140-155 |
| C (Pyrazole, fused) | ~135-150 |
| C-NH₂ (Pyrazole) | ~150-160 |
| C-H (Pyridine) | ~110-130 |
| C-H (Pyridine) | ~100-120 |
| C-CH₃ (Pyridine) | ~130-145 |
| CH₃ | ~15-25 |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 148, corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN and NH₃. A base peak at m/z 119 has also been reported in the mass spectrum data on PubChem.[1]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the amine and aromatic functionalities.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3200-3400 (two bands for primary amine) |
| N-H bend (amine) | 1600-1650 |
| C-H stretch (aromatic) | 3000-3100 |
| C=C and C=N stretch (aromatic rings) | 1400-1600 |
| C-N stretch | 1250-1350 |
| C-H bend (aromatic) | 700-900 |
Biological Activity and Potential Applications
The pyrazolo[3,4-b]pyridine scaffold is a known "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Notably, this scaffold is frequently found in compounds designed as protein kinase inhibitors.[4][5]
Kinase Inhibition
Several studies have reported that substituted pyrazolo[3,4-b]pyridines can act as potent inhibitors of various kinases, including Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).[4][5] These kinases are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The structural similarity of the pyrazolo[3,4-b]pyridine core to the purine ring of ATP allows these compounds to act as ATP-competitive inhibitors in the kinase active site.
Caption: Potential mechanism of action for this compound.
While specific inhibitory data for this compound is not yet published, its structure suggests that it is a promising candidate for screening against a panel of protein kinases to explore its therapeutic potential. Further research, including synthesis, comprehensive spectroscopic characterization, and biological evaluation, is warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. 6-Methyl-1H-pyrazolo(3,4-b)pyridin-3-amine | C7H8N4 | CID 768687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 79173-38-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic organic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, allowing derivatives to interact with a wide range of biological targets, particularly protein kinases. Dysregulation of kinase activity is a known factor in the pathology of numerous diseases, including cancer and inflammatory conditions, making kinase inhibitors a major focus of drug discovery. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound and its derivatives, with a focus on their role as kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value |
| CAS Number | 79173-38-9 |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| IUPAC Name | This compound |
Synthesis
Representative Experimental Protocol: Synthesis of a 4-Substituted 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
This protocol describes a general method for the synthesis of a related pyrazolo[3,4-b]pyridine derivative and can be adapted for the synthesis of the title compound.
Materials:
-
α,β-unsaturated ketone (0.5 mmol)
-
5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)
-
Dimethylformamide (DMF) (0.5 mL)
-
Ethanol (EtOH) (0.5 mL)
-
Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 35 mg)
-
Chloroform (CHCl₃)
-
Water
Procedure:
-
To a solution of the α,β-unsaturated ketone in DMF, a solution of 5-amino-1-phenyl-pyrazole in EtOH is added at 25 °C.
-
The reaction mixture is degassed, and ZrCl₄ is added.
-
The mixture is then vigorously stirred at 95 °C for 16 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Chloroform and water are added to the residue, and the two phases are separated.
-
The aqueous phase is washed twice with chloroform.
-
The combined organic layers are dried over anhydrous sulfate and concentrated to yield the crude product, which can be further purified by column chromatography.
Biological Activity and Potential Applications
The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif in the development of protein kinase inhibitors.[1] The nitrogen atoms in the bicyclic system can form crucial hydrogen bonds with the kinase hinge region, providing a stable anchor for the inhibitor.[1] While specific quantitative biological data for this compound is limited in publicly available literature, numerous derivatives have been synthesized and evaluated as potent inhibitors of various kinases.
Kinase Inhibition
Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated inhibitory activity against a range of kinases, including:
-
TANK-Binding Kinase 1 (TBK1): A key regulator of innate immunity, aberrant activation of which is linked to certain cancers.[2]
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose fusion proteins are oncogenic drivers in several cancers, including non-small cell lung cancer.[3]
-
Cyclin-Dependent Kinase 5 (CDK5): Implicated in neurodegenerative diseases such as Alzheimer's disease.[4]
-
Glycogen Synthase Kinase 3 (GSK-3): A key enzyme in various cellular processes, with inhibitors being investigated for a range of disorders including neurodegenerative diseases and cancer.[4]
The table below summarizes the inhibitory activities of some representative pyrazolo[3,4-b]pyridine derivatives against various kinases.
| Derivative | Target Kinase | IC₅₀ (nM) |
| Compound 15y | TBK1 | 0.2 |
| Compound 10g | ALK (L1196M mutant) | <0.5 |
| Compound 10g | ROS1 | <0.5 |
| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4) | CDK5 | 410 |
| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4) | GSK-3 | 1500 |
| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4) | DYRK1A | 11000 |
Data sourced from multiple studies for illustrative purposes.[2][3][4]
Signaling Pathways
Given the strong evidence for pyrazolo[3,4-b]pyridines as kinase inhibitors, understanding the signaling pathways in which these kinases operate is crucial for drug development. Below are representations of key signaling pathways that are likely targets for compounds based on the this compound scaffold.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Oncogenic ALK fusion proteins lead to the constitutive activation of several downstream signaling pathways that promote cell proliferation and survival.
Caption: Simplified ALK signaling cascade.
TANK-Binding Kinase 1 (TBK1) Signaling Pathway
TBK1 is a central kinase in the innate immune response, particularly in the signaling pathways that lead to the production of type I interferons.
Caption: TBK1-mediated IRF3 activation pathway.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay, which is a fundamental experiment for characterizing the activity of potential kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Specific kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations to be tested.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, its substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a multi-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow
The following diagram illustrates the workflow for the in vitro kinase inhibition assay described above.
References
The Pivotal Role of the 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Scaffold in Drug Discovery: A Technical Overview of its Derivatives' Biological Activities
Introduction
The compound 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. While direct quantitative biological data for this specific parent compound is not extensively available in the public domain, its structural motif is a cornerstone in the development of potent and selective modulators of various key biological targets. This technical guide provides an in-depth analysis of the biological activities of derivatives of this compound, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the associated signaling pathways. The versatility of this scaffold has led to the discovery of promising lead compounds in oncology, neurodegenerative diseases, and inflammatory disorders.
Kinase Inhibition: A Predominant Therapeutic Target
Derivatives of the 6-Methyl-1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated significant inhibitory activity against a wide array of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.
TANK-Binding Kinase 1 (TBK1) Inhibition
A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key kinase in the innate immune signaling pathway.[1]
Quantitative Data:
| Compound ID | Target Kinase | IC50 (nM) |
| 15y | TBK1 | 0.2 |
Experimental Protocol: TBK1 Kinase Assay [1]
The inhibitory activity against TBK1 was determined using a FRET-based Z'-LYTE assay. The assay was performed in a 384-well plate format. Test compounds were incubated with 4 ng of recombinant TBK1 kinase and 4 µM of a substrate peptide in the presence of 100 µM ATP for 1 hour at room temperature. Following the kinase reaction, a development reagent was added and incubated for 1 hour. The reaction was then stopped, and the fluorescence signals were measured to determine the extent of substrate phosphorylation and, consequently, the inhibitory activity of the compounds.
Signaling Pathway:
Caption: TBK1 Signaling Pathway and Inhibition.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain types of cancer.[2]
Quantitative Data:
| Compound ID | Target Kinase | IC50 (nM) |
| 10g | ALK (wild-type) | <0.5 |
| 10g | ALK (L1196M mutant) | <0.5 |
| 10g | ROS1 | <0.5 |
Experimental Protocol: ALK Kinase Assay
The enzymatic activity of ALK was assessed using a standard kinase assay format. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate peptide by the ALK enzyme. The reaction typically includes the recombinant ALK enzyme, the test compound at various concentrations, a specific peptide substrate, and ATP. The amount of phosphorylated substrate is then quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence, to determine the IC50 value of the inhibitor.
Signaling Pathway:
Caption: ALK Signaling Pathway and Inhibition.
Anticancer Activity
Beyond specific kinase inhibition, derivatives of this compound have demonstrated broad anticancer activity across various cancer cell lines.
Topoisomerase IIα Inhibition and Anti-Leukemic Activity
Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent anti-leukemic agents that function through the inhibition of Topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation.[3]
Quantitative Data:
| Compound ID | Cancer Cell Line | GI50 (µM) |
| 8c | Leukemia (K562) | 1.33 (MG-MID) |
| 8c | Leukemia (MV4-11) | 1.33 (MG-MID) |
Experimental Protocol: NCI-60 Cancer Cell Line Screening [3]
The anticancer activity of the synthesized compounds was initially evaluated at a single dose of 10 µM across the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. Compounds showing significant growth inhibition were then subjected to a five-dose assay to determine their GI50 (concentration causing 50% growth inhibition). The screening involves incubating the cancer cell lines with the test compounds for a specified period, followed by a sulforhodamine B (SRB) assay to measure cell proliferation.
Experimental Workflow:
Caption: Workflow for Anticancer Evaluation.
Synthesis of the this compound Scaffold
The core scaffold is typically synthesized through the condensation of a 5-aminopyrazole derivative with a suitable β-dicarbonyl compound or its equivalent. A general synthetic route is outlined below.
Experimental Protocol: General Synthesis [4]
A common method involves the cyclization of 5-amino-1-phenylpyrazole with an α,β-unsaturated ketone in the presence of a catalyst like Zirconium tetrachloride (ZrCl4). The reaction mixture is typically heated in a suitable solvent such as a mixture of DMF and ethanol. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques like column chromatography.
Synthesis Workflow:
Caption: General Synthesis Workflow.
The this compound scaffold is a highly valuable pharmacophore in modern drug discovery. While the parent compound itself is primarily utilized as a synthetic intermediate, its derivatives have shown remarkable efficacy against a range of therapeutic targets, particularly protein kinases involved in cancer and inflammatory diseases. The continued exploration of this scaffold is likely to yield novel and potent therapeutic agents with improved selectivity and pharmacological profiles. The data and protocols presented herein provide a comprehensive resource for researchers and drug development professionals working with this important class of compounds.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions with various biological targets have made it a cornerstone in the design of novel therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and neuroprotective effects, positioning them as promising candidates for addressing a range of unmet medical needs.[3][4] This guide provides a comprehensive overview of the synthesis, therapeutic applications, and mechanisms of action of pyrazolo[3,4-b]pyridine derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Synthetic Strategies for the Pyrazolo[3,4-b]pyridine Core
The construction of the pyrazolo[3,4-b]pyridine ring system is typically achieved by forming the pyridine ring onto a pre-existing pyrazole.[5][6] Several versatile and efficient synthetic methodologies have been developed, with the choice of route often depending on the desired substitution pattern.
Key Synthetic Approaches:
-
Condensation with 1,3-Dicarbonyl Compounds: A widely used method involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound. The reaction can yield two regioisomers if the dicarbonyl compound is asymmetrical, with the outcome depending on the relative electrophilicity of the two carbonyl groups.[5]
-
Reaction with α,β-Unsaturated Ketones: The Michael addition of a 5-aminopyrazole to an α,β-unsaturated ketone, followed by intramolecular cyclization and oxidation, provides a direct route to the pyrazolo[3,4-b]pyridine scaffold.[5]
-
The Gould-Jacobs Reaction: This classic method for quinoline synthesis can be adapted to create 4-hydroxypyrazolo[3,4-b]pyridines by using a 3-aminopyrazole instead of an aniline, which then reacts with diethyl 2-(ethoxymethylene)malonate. The resulting hydroxyl group is often converted to a chloro group, providing a handle for further functionalization.[5]
-
Multicomponent Reactions (MCRs): One-pot MCRs, often involving an aminopyrazole, an aldehyde, and a ketone, offer an efficient and atom-economical approach to generating highly substituted pyrazolo[3,4-b]pyridine derivatives.[5][7]
Therapeutic Applications and Mechanisms of Action
The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological profile to target a diverse array of proteins and pathways.[5]
Oncology
Cancer therapy is the most extensively explored area for pyrazolo[3,4-b]pyridine derivatives. Their primary mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[8]
A. Kinase Inhibition:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[9] Compound 7n from one study demonstrated excellent potency against FGFR1-3 and showed significant antitumor activity in a xenograft model.[9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDK1 and CDK2.[10][11] Compound 6b , a dual CDK2/PIM1 inhibitor, exhibited high efficacy and selectivity against colon (HCT-116) and liver (HepG2) cancer cell lines.[8]
-
Tropomyosin Receptor Kinases (TRKs): TRKs are drivers of various cancers when activated by gene fusions. Based on a scaffold hopping strategy, pyrazolo[3,4-b]pyridine derivatives were designed as TRK inhibitors.[12][13] Compound C03 showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cancer cell line.[12][13]
-
Other Kinases: This scaffold has also yielded inhibitors for Monopolar spindle kinase 1 (Mps1), a key element of the mitotic checkpoint[14], and Topoisomerase IIα (TOPIIα), an enzyme that regulates DNA topology.[1]
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives (Kinase Inhibition)
| Compound ID | Target Kinase(s) | IC50 Value | Cell Line | IC50 (Cell Proliferation) | Citation(s) |
| 7n | FGFR1, FGFR2, FGFR3 | 1.3 nM, 2.7 nM, 7.3 nM | H1581 | - | [9] |
| NVP-BGJ398 * | FGFR1, FGFR2, FGFR3 | 0.9 nM, 1.4 nM, 1.0 nM | - | - | [9] |
| C03 | TRKA | 56 nM | Km-12 | 0.304 µM | [12][13] |
| C09 | TRKA | 57 nM | - | - | [12] |
| C10 | TRKA | 26 nM | - | - | [12] |
| SQ-67563 (3) | CDK1, CDK2 | - | - | Cytotoxic | [10] |
| Compound 31 | Mps1 | 2.596 nM | MDA-MB-468 | - | [14] |
| Compound 8c | Topoisomerase IIα | - | NCI-60 Panel | GI50 MG-MID = 1.33 µM | [1] |
| Compound 6b | CDK2, PIM1 | 0.08 µM, 0.06 µM | HCT-116 | 0.21 µM | [8] |
| Compound 8b | - | - | A-549, HEPG2, HCT-116 | 2.9 µM, 2.6 µM, 2.3 µM | [15] |
*NVP-BGJ398 is a known FGFR inhibitor included for comparison.
Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the development of new antibacterial agents. Pyrazolo[3,4-b]pyridine derivatives have shown promise in this area, exhibiting moderate activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[16][17] Molecular hybrids incorporating a triazole moiety alongside the pyrazolo[3,4-b]pyridine core have been synthesized to enhance antibacterial potential.[17]
Table 2: Antibacterial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Citation(s) |
| Compound 24 | S. aureus | 15 ± 0.82 | - | [17] |
| K. pneumoniae | 14 ± 0.7 | - | [17] | |
| Compound 27 | S. aureus | 18 ± 0.95 | - | [17] |
| K. pneumoniae | 16 ± 0.82 | - | [17] | |
| Various 6a-h | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate Activity | - | [16] |
Neurodegenerative Diseases
In the context of Alzheimer's disease (AD), pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potential probes for β-amyloid (Aβ) plaques.[18] Certain novel compounds have demonstrated high and selective binding to amyloid plaques in brain slices from AD patients, indicating their potential for developing diagnostic agents.[18]
Experimental Protocols
This section provides generalized methodologies for the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives, based on protocols described in the literature.
General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[18]
-
Reactant Preparation: Dissolve the appropriate α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL). In a separate vial, dissolve 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH, 0.5 mL).
-
Reaction Setup: Add the 5-amino-1-phenyl-pyrazole solution to the α,β-unsaturated ketone solution at room temperature (25 °C).
-
Degassing and Catalyst Addition: Degas the reaction mixture. Add Zirconium(IV) chloride (ZrCl₄, 0.15 mmol) as a catalyst.
-
Heating: Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Work-up: After completion (monitored by TLC), concentrate the mixture in vacuo. Add chloroform (CHCl₃) and water.
-
Extraction: Separate the organic and aqueous phases. Wash the aqueous phase twice with CHCl₃.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the final compound.
Protocol for In Vitro Kinase Inhibition Assay (General)[12]
-
Reagents: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), the specific kinase enzyme, the substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test pyrazolo[3,4-b]pyridine compound at various concentrations.
-
Reaction Initiation: In a 96-well plate, combine the kinase, substrate, and test compound in the reaction buffer. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Detection: Capture the phosphorylated substrate on a filter membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold is unequivocally a highly valuable core structure in drug discovery.[3] Its synthetic accessibility and the rich chemical space available for derivatization have enabled the development of potent and selective inhibitors for a wide range of therapeutic targets, particularly protein kinases involved in cancer.[3][8] The demonstrated activities against microbial pathogens and potential applications in neurodegenerative disease diagnostics further underscore its versatility.[16][18]
Future research will likely focus on several key areas:
-
Enhancing Selectivity: Designing derivatives with improved selectivity profiles to minimize off-target effects and enhance safety.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against resistant mutants of key targets, such as kinases in cancer.
-
Exploring New Therapeutic Areas: Expanding the application of this scaffold to other diseases, including inflammatory and viral infections.[3][7]
-
Advanced Drug Delivery: Formulating promising pyrazolo[3,4-b]pyridine candidates into novel drug delivery systems to improve their pharmacokinetic and pharmacodynamic properties.
The continued exploration of the pyrazolo[3,4-b]pyridine scaffold, aided by modern tools like computer-aided drug design and high-throughput screening, holds immense promise for the discovery of next-generation therapeutics.[12]
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dau.url.edu [dau.url.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 16. japsonline.com [japsonline.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
The Core Mechanism of Pyrazolo[3,4-b]Pyridine Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors for targeted cancer therapy. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, leading to the modulation of crucial cellular signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of pyrazolo[3,4-b]pyridine-based kinase inhibitors, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.
General Mechanism of Action and Binding Mode
Pyrazolo[3,4-b]pyridine derivatives primarily function as ATP-competitive inhibitors. The core bicyclic structure mimics the purine ring of ATP, enabling it to fit into the hydrophobic ATP-binding pocket of protein kinases. The key to their inhibitory activity lies in the formation of specific hydrogen bonds with the "hinge" region of the kinase, a flexible segment that connects the N- and C-lobes of the catalytic domain.
Molecular docking and co-crystal structure analyses have revealed a common binding motif. The N1-H of the pyrazole ring and the nitrogen atom at position 7 of the pyridine ring are crucial for forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.[1] For instance, methylation of the N1-H of the pyrazolo[3,4-b]pyridine nucleus has been shown to completely abrogate activity against Fibroblast Growth Factor Receptor 1 (FGFR1), highlighting the importance of this hydrogen bond donor.[2][3]
Substituents at various positions of the pyrazolo[3,4-b]pyridine core provide opportunities to enhance potency and selectivity. These substituents can engage in additional interactions with other regions of the ATP-binding site, such as the DFG (Asp-Phe-Gly) motif, the αC-helix, and the solvent-exposed region, thereby fine-tuning the inhibitor's profile for a specific kinase.[1]
Targeted Kinase Families and Quantitative Inhibition Data
Pyrazolo[3,4-b]pyridine derivatives have demonstrated inhibitory activity against a diverse array of protein kinases implicated in cancer and other diseases. The following tables summarize the in vitro inhibitory potencies (IC50 values) of representative compounds against various kinases and cancer cell lines.
| Compound | Target Kinase | IC50 (nM) | Reference |
| FGFR Inhibitors | |||
| 7n | FGFR1 | 0.2 | [2][3] |
| 4a | FGFR1 | 1.3 | [2] |
| TBK1 Inhibitors | |||
| 15y | TBK1 | 0.2 | [4] |
| BX795 | TBK1 | 7.1 | [4] |
| MRT67307 | TBK1 | 28.7 | [4] |
| TRK Inhibitors | |||
| C03 | TRKA | 56 | [5][6] |
| C09 | TRKA | 57 | [5] |
| C10 | TRKA | 26 | [5] |
| Larotrectinib | TRKA | <20 | [5] |
| Entrectinib | TRKA | 1 | [5] |
| Mps1 Inhibitors | |||
| 31 | Mps1 | 2.596 | [7] |
| GSK-3 Inhibitors | |||
| 21 | hGSK-3α | 56 | [8] |
| 22 | hGSK-3α | 18 | [8] |
| 23 | hGSK-3α | 11 | [8] |
| 24 | hGSK-3α | 0.8 | [8] |
| Compound | Cell Line | Antiproliferative IC50 (µM) | Reference |
| FGFR Inhibitors | |||
| 7n | H1581 (FGFR1-driven) | Not specified, showed significant in vivo activity | [2][3] |
| TBK1 Inhibitors | |||
| 15y | A172 | Micromolar range | [4] |
| 15y | U87MG | Micromolar range | [4] |
| 15y | A375 | Micromolar range | [4] |
| 15y | A2058 | Micromolar range | [4] |
| 15y | Panc0504 | Micromolar range | [4] |
| TRK Inhibitors | |||
| C03 | Km-12 | 0.304 | [6] |
Affected Signaling Pathways and Visualization
The inhibition of specific kinases by pyrazolo[3,4-b]pyridine derivatives leads to the downstream modulation of critical signaling pathways involved in cell proliferation, survival, and differentiation.
Fibroblast Growth Factor Receptor (FGFR) Signaling
FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which are pivotal for cell growth and survival.[3]
Caption: FGFR signaling pathway and the point of inhibition.
TANK-Binding Kinase 1 (TBK1) Signaling
TBK1 is a non-canonical IKK kinase that plays a crucial role in innate immunity by activating downstream interferon (IFN) signaling.[4]
Caption: TBK1 signaling pathway and the point of inhibition.
Experimental Protocols
The evaluation of pyrazolo[3,4-b]pyridine kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Z'-LYTE™ Kinase Assay: This is a fluorescence-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate. The assay relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore on the peptide. Phosphorylation of the peptide prevents its cleavage by a development reagent, thus maintaining a high FRET signal. A decrease in the FRET signal in the presence of an inhibitor indicates kinase inhibition.
-
Adapta™ Universal Kinase Assay: This is a time-resolved FRET (TR-FRET) assay that measures the amount of ADP produced during the kinase reaction. The assay uses a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. In the absence of ADP from the kinase reaction, the tracer binds to the antibody, resulting in a high TR-FRET signal. ADP produced by the kinase displaces the tracer, leading to a decrease in the TR-FRET signal, which is proportional to the kinase activity.
-
LanthaScreen™ Eu Kinase Binding Assay: This assay measures the binding affinity of an inhibitor to a kinase. It utilizes a europium-labeled antibody that recognizes a tag on the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site. The binding of the tracer to the kinase results in a high TR-FRET signal. An inhibitor that binds to the ATP-binding site will displace the tracer, leading to a decrease in the TR-FRET signal.[4]
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tautomerism of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide
Introduction
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the pyrazolo[3,4-b]pyridine scaffold in a wide range of biologically active molecules.[1] Tautomerism, the phenomenon of interconverting isomers that differ in the position of a proton and a double bond, is a critical aspect of the chemical behavior of such N-heterocyclic amines. The predominant tautomeric form can significantly influence the compound's physicochemical properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capabilities. These properties, in turn, dictate its pharmacokinetic and pharmacodynamic profiles, making a thorough understanding of its tautomeric landscape essential for drug design and development.
This technical guide explores the potential tautomeric equilibria of this compound and provides detailed protocols for the experimental and computational investigation of these forms.
Potential Tautomeric Forms
This compound can exist in several tautomeric forms due to the presence of the pyrazole ring and the exocyclic amino group. The primary tautomeric considerations are the amino-imino tautomerism and the annular tautomerism of the pyrazole ring.
-
Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to the ring nitrogen atom.
-
Annular Tautomerism: This involves the migration of the pyrazole N-H proton between the two nitrogen atoms of the pyrazole ring.
The interplay of these equilibria results in three principal potential tautomers, as illustrated in the diagram below. The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and pH.[2]
Caption: Potential tautomeric forms of this compound.
Quantitative Analysis of Tautomeric Equilibria (Illustrative Data)
The following tables present hypothetical quantitative data to illustrate how the results of experimental and computational studies on the tautomerism of this compound would be summarized.
Table 1: Tautomer Ratios in Various Solvents at 298 K (Illustrative)
| Solvent | Dielectric Constant (ε) | Tautomer 1 (Amino-1H) % | Tautomer 2 (Amino-2H) % | Tautomer 3 (Imino) % | Keq (T1/T2) | Keq (T1/T3) |
| Chloroform-d | 4.8 | 85 | 10 | 5 | 8.5 | 17.0 |
| Acetone-d6 | 20.7 | 70 | 20 | 10 | 3.5 | 7.0 |
| Methanol-d4 | 32.7 | 60 | 30 | 10 | 2.0 | 6.0 |
| DMSO-d6 | 46.7 | 55 | 35 | 10 | 1.57 | 5.5 |
| Water (D2O) | 80.1 | 50 | 40 | 10 | 1.25 | 5.0 |
Table 2: Calculated Relative Energies of Tautomers (Illustrative)
| Tautomer | Gas Phase (kcal/mol) | Chloroform (kcal/mol) | DMSO (kcal/mol) | Water (kcal/mol) |
| Tautomer 1 (Amino-1H) | 0.00 | 0.00 | 0.00 | 0.00 |
| Tautomer 2 (Amino-2H) | +2.5 | +1.5 | +0.5 | +0.2 |
| Tautomer 3 (Imino) | +4.0 | +3.0 | +1.5 | +1.0 |
Experimental Protocols for Tautomerism Study
A combination of spectroscopic and computational methods is typically employed to unequivocally identify and quantify tautomeric forms.
Caption: General experimental workflow for the study of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[3] By analyzing chemical shifts, coupling constants, and signal integrations, the relative populations of different tautomers can be determined.[2][4]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD).
-
1H NMR: Acquire a standard one-dimensional 1H NMR spectrum. Separate signals for protons in different tautomeric forms are often observed, particularly for the N-H and C-H protons adjacent to the tautomerizing centers. The ratio of the tautomers can be determined by integrating these distinct signals.
-
13C NMR: Acquire a proton-decoupled 13C NMR spectrum. The chemical shifts of carbon atoms, especially those in the heterocyclic rings, are sensitive to the tautomeric form.
-
15N NMR: If isotopically enriched material is available or with a sensitive cryoprobe, 15N NMR can provide direct information about the protonation state of the nitrogen atoms.
-
Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium. A van't Hoff plot (ln Keq vs. 1/T) can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.
-
2D NMR (HSQC, HMBC, NOESY): Utilize two-dimensional NMR techniques to aid in the unambiguous assignment of all proton and carbon signals for each tautomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomerism by observing changes in the electronic absorption spectra in different solvents.[5][6] Each tautomer will have a characteristic absorption spectrum, and the overall spectrum of a mixture is a superposition of the spectra of the individual tautomers.
Protocol:
-
Solvent Selection: Prepare dilute solutions (e.g., 10-5 M) of the compound in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Analyze the spectra for the appearance of different absorption bands or shifts in the wavelength of maximum absorbance (λmax) as a function of solvent polarity.[7] Deconvolution of the spectra can be used to estimate the relative concentrations of the tautomers.
Single Crystal X-ray Diffraction
X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[8][9] By determining the precise locations of all atoms, including hydrogen atoms (if the data quality is high enough), the connectivity and bonding within the molecule can be established.
Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model. The location of the N-H proton and the bond lengths within the heterocyclic system will reveal the dominant tautomer in the crystal lattice.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[10][11]
Protocol:
-
Structure Building: Build the 3D structures of all potential tautomers of this compound using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimizations for each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). Solvation effects can be modeled using continuum models like the Polarizable Continuum Model (PCM).
-
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lowest energy is predicted to be the most stable.
-
Spectroscopic Prediction: Calculate theoretical NMR chemical shifts and UV-Vis absorption spectra for each tautomer. These can be compared with the experimental data to assign the observed signals to specific tautomeric forms.
-
Transition State Search: To understand the kinetics of interconversion, locate the transition state structures connecting the tautomers and calculate the activation energy barriers.
Conclusion
The tautomeric behavior of this compound is a crucial determinant of its chemical and biological properties. A comprehensive investigation utilizing a combination of NMR and UV-Vis spectroscopy in solution, single crystal X-ray diffraction in the solid state, and computational chemistry provides a powerful approach to fully characterize the tautomeric landscape of this important heterocyclic scaffold. The detailed experimental and computational protocols outlined in this guide provide a robust framework for researchers to elucidate the tautomeric preferences and equilibria, thereby facilitating the rational design of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 3. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 11. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Navigating the Solubility Landscape of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its journey from the lab to potential therapeutic application. This technical guide addresses the solubility of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in organic solvents, providing a summary of available qualitative data and outlining detailed experimental protocols for its quantitative determination.
Qualitative Solubility Profile: Insights from Analogs
Based on the available information for analogous pyrazolopyridine structures, a general qualitative solubility profile for this compound can be inferred. For instance, the parent compound, 1H-Pyrazolo[3,4-b]pyridin-3-amine, is known to be soluble in dimethyl sulfoxide (DMSO) and methanol. Furthermore, a related derivative, 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, exhibits moderate solubility in DMSO and dimethylformamide (DMF).
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Representative Solvents | Expected Qualitative Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble to Moderately Soluble |
| Polar Protic | Methanol, Ethanol | Likely Soluble |
| Non-Polar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble |
This table is predictive and based on the solubility of structurally similar compounds. Experimental verification is essential.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and actionable solubility data, standardized experimental protocols are necessary. The following sections detail the methodologies for the most common and reliable techniques used in the pharmaceutical and chemical research sectors.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask. The amount of compound should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Equilibration: The sealed container is agitated (e.g., using an orbital shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PTFE).
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Kinetic Solubility Determination: High-Throughput Screening
Kinetic solubility assays are often employed in early-stage drug discovery for rapid assessment. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: The DMSO stock solution is serially diluted in the target organic solvent in a microplate format.
-
Incubation: The plate is incubated for a shorter period (e.g., 1 to 2 hours) at a controlled temperature.
-
Precipitation Detection: The formation of precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by analyzing the concentration of the dissolved compound after filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant can be quantified using techniques like UV-Vis spectroscopy, HPLC, or UPLC-MS.
Analytical Quantification: HPLC and UPLC-MS Methods
Accurate quantification of the dissolved compound is crucial for both thermodynamic and kinetic solubility assays.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Quantification: A calibration curve is generated by injecting known concentrations of the compound and plotting the peak area against concentration. The concentration of the solubility sample is then determined from this curve.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS):
-
UPLC System: Provides higher resolution and faster analysis times compared to traditional HPLC.
-
Mass Spectrometer: Offers high sensitivity and selectivity, which is particularly useful for complex matrices or when dealing with low solubility.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds.
-
Quantification: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification against a calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this guide provides a framework for researchers to approach its solubility assessment. By leveraging qualitative information from analogous compounds and implementing the detailed experimental protocols provided, scientists and drug development professionals can generate the precise and reliable data necessary to advance their research and development efforts. The application of robust analytical techniques such as HPLC and UPLC-MS will ensure the accuracy and reproducibility of these critical measurements.
An In-Depth Technical Guide to 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
This technical guide provides a comprehensive overview of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic amine with significant interest in medicinal chemistry. The guide details its chemical identity, physicochemical properties, and biological significance, with a focus on its role within the broader class of pyrazolo[3,4-b]pyridine derivatives, which are recognized for their diverse pharmacological activities.
Chemical Identity and Properties
This compound is a bicyclic heteroaromatic compound. The IUPAC name for this compound is 6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine [1]. It is commonly indexed under the CAS Registry Number 79173-38-9 [1][2].
Synonyms and Identifiers
For researchers, a comprehensive list of synonyms and identifiers is crucial for accurate database searches and material acquisition.
| Identifier Type | Value |
| IUPAC Name | 6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine[1] |
| Common Name | This compound |
| CAS Number | 79173-38-9[1][2] |
| PubChem CID | 768687[1] |
| Molecular Formula | C₇H₈N₄[1][2] |
| InChIKey | ICQJGRLWSLEFFW-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes key physicochemical properties of the compound, which are essential for its handling, formulation, and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 148.17 g/mol | [1][2] |
| Boiling Point | 314 °C | ChemicalBook |
| Density | 1.50 g/cm³ | ChemicalBook |
| Flash Point | 144 °C | ChemicalBook |
Synthesis and Experimental Protocols
The synthesis of the pyrazolo[3,4-b]pyridine core is a well-established area of organic chemistry, with several methodologies available. Below is a representative experimental protocol for the synthesis of a substituted 1H-pyrazolo[3,4-b]pyridine, which can be adapted for the synthesis of the title compound and its derivatives.
General Synthesis Workflow
The diagram below illustrates a common synthetic route to substituted pyrazolo[3,4-b]pyridines, involving the cyclization of a 5-aminopyrazole with a suitable ketone.
Caption: General workflow for the synthesis of substituted 1H-pyrazolo[3,4-b]pyridines.
Detailed Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
This protocol is adapted from a published procedure for the synthesis of related compounds and serves as a template for synthetic efforts.[3]
Materials:
-
α,β-Unsaturated ketone (0.5 mmol)
-
5-Amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)
-
Dimethylformamide (DMF, 0.5 mL)
-
Ethanol (EtOH, 0.5 mL)
-
Zirconium tetrachloride (ZrCl₄, 0.15 mmol, 35 mg)
-
Chloroform (CHCl₃)
-
Water
Procedure:
-
A solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL) is prepared in a reaction vessel.
-
A solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added to the reaction vessel at 25 °C.
-
The reaction mixture is degassed.
-
ZrCl₄ (0.15 mmol) is added to the mixture.
-
The reaction mixture is vigorously stirred at 95 °C for 16 hours.
-
Upon completion, the mixture is concentrated under reduced pressure (in vacuo).
-
Chloroform and water are added to the residue, and the mixture is partitioned.
-
The aqueous phase is separated and washed twice with chloroform.
-
The combined organic phases are dried and concentrated to yield the crude product, which can be further purified by chromatography.
Biological Activity and Signaling Pathways
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives have shown a wide range of activities, including inhibition of kinases, activity against cancer cell lines, and potential as anti-inflammatory and antimicrobial agents.[4][5]
Kinase Inhibition
A significant area of research for pyrazolo[3,4-b]pyridine derivatives is in the development of kinase inhibitors for oncology. These compounds have been shown to target several important kinases.
| Target Kinase | Therapeutic Area | Representative IC₅₀ Values | Reference |
| AMPK | Lung Cancer | Compound 9d: 3.06 ± 0.05 µM (on A549 cells) | [6] |
| TRKA | Cancer | Compound C03: 56 nM | [7] |
| TBK1 | Inflammation, Cancer | Compound 15y: 0.2 nM | [8] |
| ALK-L1196M | NSCLC | Compound 10g: <0.5 nM | [9] |
| COX-2 | Inflammation | Compound 4: 0.11 µM | [4] |
Regulation of the AMPK/p70S6K Signaling Pathway
Certain pyrazolo[3,4-b]pyridine derivatives have been demonstrated to exert anti-cancer effects by modulating the AMP-activated protein kinase (AMPK) signaling pathway.[6][10] Activation of AMPK can lead to the inhibition of downstream targets like ribosomal S6 kinase (p70S6K), resulting in cell cycle arrest and reduced proliferation of cancer cells.
The following diagram illustrates the proposed mechanism of action for a pyrazolo[3,4-b]pyridine derivative (Compound 9d) in lung cancer cells.[6]
Caption: Proposed mechanism of anti-cancer activity via the AMPK/p70S6K pathway.
Conclusion
This compound and its parent scaffold are of significant interest to the scientific community, particularly in the field of drug discovery. The synthetic versatility of this class of compounds, combined with their ability to potently and selectively modulate key biological targets, ensures that they will remain an important area of research for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals working with this promising chemical entity.
References
- 1. 6-Methyl-1H-pyrazolo(3,4-b)pyridin-3-amine | C7H8N4 | CID 768687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 79173-38-9 [m.chemicalbook.com]
- 3. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I) | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 6. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a wide array of biological targets. While comprehensive research on this specific analog is emerging, the available data, primarily from patent literature and studies on closely related compounds, strongly suggests its primary therapeutic potential lies in the inhibition of protein kinases. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, presents quantitative data for analogous compounds, outlines relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Core Scaffold and Rationale for Therapeutic Targeting
The pyrazolo[3,4-b]pyridine core is considered a "privileged scaffold" in drug discovery. Its bicyclic structure is isosteric to adenine, a fundamental component of ATP, the universal energy currency and phosphate donor in kinase-catalyzed reactions. This inherent structural mimicry makes pyrazolo[3,4-b]pyridine derivatives prime candidates for development as competitive ATP inhibitors of protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions. The 3-amino group on the pyrazole ring is a crucial pharmacophore that often forms key hydrogen bond interactions within the kinase hinge region, providing a stable anchor for the inhibitor.[1]
Primary Putative Therapeutic Target: Spleen Tyrosine Kinase (Syk)
A significant piece of evidence points towards Spleen Tyrosine Kinase (Syk) as a direct therapeutic target of this compound. A European patent discloses this specific compound as an intermediate in the synthesis of Syk kinase inhibitors.[2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.
Role of Syk in Disease
Syk is a key mediator of signal transduction downstream of several cell surface receptors, including B-cell receptors (BCRs) and Fc receptors. Its activation is critical for a host of cellular responses, including proliferation, differentiation, and the release of inflammatory mediators. Consequently, inhibition of Syk has therapeutic potential in a range of diseases:
-
Autoimmune Diseases: In conditions like rheumatoid arthritis and systemic lupus erythematosus, Syk is involved in the activation of B-cells and other immune cells that contribute to the autoimmune response.[2]
-
Allergic Disorders: Syk is central to the degranulation of mast cells, a key event in allergic reactions such as asthma, allergic rhinitis, and atopic dermatitis.[2]
-
Hematological Malignancies: Syk is implicated in the survival and proliferation of malignant B-cells in diseases like B-cell lymphoma and chronic lymphocytic leukemia.[2]
Signaling Pathway
The following diagram illustrates a simplified representation of the Syk signaling pathway, which could be potentially inhibited by this compound.
Other Potential Therapeutic Targets
The broader family of pyrazolo[3,4-b]pyridine derivatives has been shown to inhibit a range of other protein kinases and enzymes, suggesting that this compound may also exhibit activity against these targets.
-
Tropomyosin Receptor Kinases (TRKs): These kinases are involved in cell proliferation and differentiation.[3] A close analog, 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, is used as a scaffold for developing TRK inhibitors.[4]
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy.
-
Glycogen Synthase Kinase-3 (GSK-3): This kinase is implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and diabetes.
-
TANK-Binding Kinase 1 (TBK1): A key regulator of the innate immune response, making it a target for autoimmune and inflammatory diseases.[5]
-
Cyclooxygenase-2 (COX-2): Some pyrazolo[3,4-b]pyridine derivatives have shown potent and selective inhibition of COX-2, an enzyme involved in inflammation and pain.[6]
Quantitative Data Summary
While specific IC50 values for this compound are not publicly available in peer-reviewed literature, the patent literature suggests that preferred Syk inhibitors from this class have IC50 values of less than 1 µM, and ideally less than 100 nM.[2] The following table summarizes quantitative data for some closely related pyrazolo[3,4-b]pyridine derivatives against various targets.
| Compound Class | Target | IC50 Value | Reference |
| Pyrazolo[3,4-b]pyridine Derivative | Syk Kinase | < 1 µM (preferred) | [2] |
| Pyrazolo[3,4-b]pyridine Derivative (C03) | TRKA | 56 nM | [3] |
| 6-benzylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | COX-2 | 0.11 µM | [6] |
| Pyrazolo[3,4-b]pyridine Derivative (15y) | TBK1 | 0.2 nM | [5] |
| Pyrazolo[3,4-b]pyridine Derivative (BMS-265246) | CDK1/cycB | 6 nM | [7] |
| Pyrazolo[3,4-b]pyridine Derivative (BMS-265246) | CDK2/cycE | 9 nM | [7] |
Experimental Protocols
The identification and characterization of the therapeutic targets for a compound like this compound typically involves a multi-step process.
General Experimental Workflow
The following diagram outlines a typical workflow for identifying and validating the therapeutic target of a small molecule inhibitor.
Key Experimental Methodologies
1. In Vitro Kinase Inhibition Assay (for Syk, TRK, etc.)
-
Principle: To measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Methodology:
-
Recombinant human Syk kinase is incubated with a specific peptide substrate and ATP (often radiolabeled with ³²P or ³³P) in a reaction buffer.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper).
-
The amount of incorporated radioactivity in the substrate is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to a control (without the inhibitor), and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
-
2. Mast Cell Degranulation Assay (for Syk functional activity)
-
Principle: To assess the compound's ability to inhibit the Syk-mediated degranulation of mast cells upon FcεRI receptor cross-linking.
-
Methodology:
-
A human mast cell line (e.g., LAD2) is sensitized with IgE.
-
The cells are washed and then pre-incubated with varying concentrations of this compound.
-
Degranulation is induced by adding an antigen that cross-links the IgE bound to the FcεRI receptors.
-
The release of β-hexosaminidase (a marker for degranulation) into the supernatant is quantified using a colorimetric assay.
-
The percentage of inhibition of degranulation is calculated, and the IC50 value is determined.[2]
-
3. Cellular Proliferation Assay
-
Principle: To determine the effect of the compound on the growth of cancer cell lines that are dependent on the activity of a particular kinase.
-
Methodology:
-
Cancer cell lines (e.g., hematological malignancy lines for Syk, or TRK-fusion positive lines) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as MTT, MTS, or a luciferin/luciferase-based assay (e.g., CellTiter-Glo).
-
The absorbance or luminescence is measured, and the GI50 (concentration for 50% growth inhibition) is calculated.
-
Conclusion and Future Directions
The available evidence strongly supports the classification of this compound as a kinase inhibitor, with Spleen Tyrosine Kinase (Syk) being a primary and well-supported putative target. The broader pyrazolo[3,4-b]pyridine scaffold has demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including TRKs, CDKs, GSK-3, and TBK1, as well as the inflammatory enzyme COX-2.
Future research should focus on a comprehensive in vitro kinase panel screening of this compound to definitively establish its selectivity profile. Subsequent cell-based assays and in vivo studies in relevant disease models will be crucial to validate its therapeutic potential. The detailed experimental protocols and pathways outlined in this guide provide a framework for the continued investigation and development of this promising compound and its derivatives.
References
- 1. This compound | 79173-38-9 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | 1211584-18-7 | Benchchem [benchchem.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Spectral Data of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for the compound 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Due to the limited availability of published spectral data for this specific molecule, this guide also presents expected spectral characteristics based on analogous compounds and detailed, representative experimental protocols for its synthesis and characterization.
Core Compound Information
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| Molecular Formula | C₇H₈N₄ | PubChem[1] |
| Molecular Weight | 148.17 g/mol | PubChem[1] |
| CAS Number | 79173-38-9 | PubChem[1] |
Spectral Data
Mass Spectrometry
The mass spectrum of this compound is characterized by the following fragments:
| m/z | Interpretation |
| 148 | [M]⁺ (Molecular Ion) |
| 119 | [M - N₂H]⁺ |
Data sourced from PubChem[1]
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Expected ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | br s | 1H | NH (pyrazole) |
| ~6.5 - 7.5 | d | 1H | H-4 (pyridine) |
| ~6.0 - 7.0 | d | 1H | H-5 (pyridine) |
| ~5.0 - 6.0 | br s | 2H | NH₂ (amine) |
| ~2.3 - 2.5 | s | 3H | CH₃ (methyl) |
Expected ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 160 | C-3 (C-NH₂) |
| ~140 - 150 | C-7a |
| ~130 - 140 | C-6 (C-CH₃) |
| ~110 - 120 | C-5 |
| ~100 - 110 | C-4 |
| ~90 - 100 | C-3a |
| ~15 - 25 | CH₃ (methyl) |
Expected IR Spectral Data (KBr pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amine, pyrazole) |
| 3000 - 2850 | C-H stretching (methyl, aromatic) |
| 1650 - 1550 | C=N, C=C stretching (ring) |
| 1500 - 1400 | N-H bending |
| 850 - 750 | C-H out-of-plane bending |
Experimental Protocols
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of this compound can be achieved through the cyclization of a substituted aminopyrazole with a suitable precursor for the pyridine ring. The following is a general procedure adapted from the synthesis of similar compounds.
General Procedure:
-
Reaction Setup: A solution of a suitable α,β-unsaturated ketone or a related precursor (1.0 eq) in an appropriate solvent (e.g., DMF, ethanol) is prepared in a round-bottom flask.
-
Addition of Aminopyrazole: 3-amino-5-methylpyrazole (1.0 eq) is added to the solution.
-
Catalyst Addition: A catalyst, such as ZrCl₄ or a base like sodium ethoxide, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated under reflux for several hours (typically 4-24 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.
Spectral Data Acquisition
NMR Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry:
Mass spectra are obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument. The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the ions is recorded.
Infrared Spectroscopy:
IR spectra are recorded on an FTIR spectrometer. The solid sample is typically prepared as a KBr pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Visualizations
References
Methodological & Application
Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine from Aminopyrazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a valuable scaffold in medicinal chemistry and drug development. The synthesis is based on the classical and efficient cyclocondensation reaction between a readily available aminopyrazole precursor, 3,5-diaminopyrazole, and a 1,3-dicarbonyl compound, acetylacetone. This method offers a straightforward and reliable route to the target compound. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic pathway.
Introduction
Pyrazolo[3,4-b]pyridines are a class of bicyclic heteroaromatic compounds of significant interest in the field of medicinal chemistry. Their structural similarity to purine bases makes them privileged scaffolds for the development of kinase inhibitors, antiviral agents, and other therapeutic molecules. The title compound, this compound, serves as a key building block for the synthesis of a diverse range of biologically active molecules. The presented protocol outlines a common and effective method for its preparation starting from 3,5-diaminopyrazole.
Reaction Scheme
The synthesis proceeds via a cyclocondensation reaction, where the nucleophilic amino groups of 3,5-diaminopyrazole react with the electrophilic carbonyl carbons of acetylacetone (2,4-pentanedione). The reaction is typically acid-catalyzed and involves the formation of an intermediate that subsequently cyclizes and dehydrates to form the aromatic pyrazolo[3,4-b]pyridine ring system.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of pyrazolo[3,4-b]pyridines from aminopyrazoles and β-diketones. Researchers should optimize conditions as necessary for their specific setup and scale.
Materials:
-
3,5-Diaminopyrazole
-
Acetylacetone (2,4-Pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-diaminopyrazole (1.0 eq) in glacial acetic acid or a mixture of ethanol and a catalytic amount of a stronger acid (e.g., HCl).
-
Addition of Reagent: To the stirred solution, add acetylacetone (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Note that the exact values may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value |
| Starting Materials | |
| 3,5-Diaminopyrazole | (Molecular Weight: 98.11 g/mol ) |
| Acetylacetone | (Molecular Weight: 100.12 g/mol ) |
| Product | |
| This compound | (Molecular Weight: 148.17 g/mol ) |
| Reaction Conditions | |
| Solvent | Glacial Acetic Acid / Ethanol |
| Catalyst | Acetic Acid / HCl (catalytic) |
| Temperature | Reflux |
| Reaction Time | 4 - 8 hours |
| Yield and Purity | |
| Yield | 60 - 85% (literature ranges for analogues) |
| Purity (post-purification) | >95% (determined by NMR, LC-MS) |
| Characterization | |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.5 (s, 1H, NH), ~6.8 (s, 1H, H-4), ~5.5 (s, 2H, NH₂), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected signals for the pyrazolo[3,4-b]pyridine core and methyl group. |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ = 149.08 |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The described protocol provides a robust and efficient method for the synthesis of this compound from 3,5-diaminopyrazole and acetylacetone. This procedure is suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The resulting product is a versatile intermediate for the development of novel compounds with potential therapeutic applications.
Application of Bohlmann-Rahtz Synthesis for the Preparation of Pyrazolopyridines: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural motif, consisting of fused pyrazole and pyridine rings, makes them privileged scaffolds in the design of novel therapeutic agents. Pyrazolopyridines have demonstrated a wide range of biological activities, including their use as kinase inhibitors, anti-cancer agents, and central nervous system modulators. The Bohlmann-Rahtz pyridine synthesis, a classical method for the formation of substituted pyridines, offers a versatile and adaptable approach for the construction of the pyrazolopyridine core. This application note provides a detailed overview and experimental protocols for the synthesis of pyrazolopyridines utilizing a modified Bohlmann-Rahtz methodology.
Principle of the Bohlmann-Rahtz Synthesis for Pyrazolopyridines
The traditional Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which subsequently undergoes a heat-induced cyclodehydration to yield a substituted pyridine.[1][2][3] For the synthesis of pyrazolopyridines, a substituted aminopyrazole serves as the enamine equivalent. The reaction proceeds via a cascade 6-endo-dig cyclization, initiated by the activation of the C≡C bond of an alkynyl aldehyde or ketone.[1] This is followed by a nucleophilic attack from the aminopyrazole and subsequent cyclization to form the pyrazolopyridine scaffold. While not always explicitly termed a Bohlmann-Rahtz synthesis in all literature, the underlying mechanistic pathway of Michael addition followed by cyclization is analogous.
Experimental Protocols
The following protocols are based on methodologies that, while not always explicitly named "Bohlmann-Rahtz," follow a similar reaction pathway for the synthesis of pyrazolo[3,4-b]pyridines from aminopyrazoles and unsaturated carbonyl compounds.
Protocol 1: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
This protocol describes the synthesis of pyrazolopyridines via the cyclization of 5-amino-1-phenylpyrazole with an α,β-unsaturated ketone, catalyzed by zirconium tetrachloride (ZrCl₄).[4]
Materials:
-
5-Amino-1-phenyl-pyrazole
-
Appropriate α,β-unsaturated ketone (e.g., 4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one)
-
Zirconium tetrachloride (ZrCl₄)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Chloroform (CHCl₃)
-
Water
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.[4]
-
Degas the reaction mixture.
-
Add ZrCl₄ (35 mg, 0.15 mmol) to the reaction mixture.[4]
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.[4]
-
After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.
-
Add CHCl₃ and water to the residue.
-
Separate the two phases and wash the aqueous phase with CHCl₃ twice.[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
Quantitative Data Summary:
| Product (R group) | Starting Ketone | Yield (%) |
| 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one | 28%[2][4] |
| 4-(9-anthryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 4-(9-anthryl)but-3-en-2-one | 13%[2][4] |
| 4-(1-pyrenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 4-(1-pyrenyl)but-3-en-2-one | 20%[2][4] |
Protocol 2: Silver-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and Alkynyl Aldehydes
This protocol details a cascade 6-endo-dig cyclization reaction for the synthesis of pyrazolo[3,4-b]pyridines.[1]
Materials:
-
Substituted 5-aminopyrazole (e.g., 3-(trifluoromethyl)-1H-pyrazol-5-amine)
-
Substituted alkynyl aldehyde (e.g., 3-phenylpropiolaldehyde)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a reaction tube, add the 5-aminopyrazole (0.2 mmol), alkynyl aldehyde (0.3 mmol), AgOTf (0.02 mmol, 10 mol%), and TFA (0.4 mmol).[1]
-
Add DCE (2.0 mL) to the mixture.
-
Stir the reaction mixture at 80 °C for 12 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired pyrazolo[3,4-b]pyridine.
Quantitative Data Summary (Selected Examples):
| 5-Aminopyrazole Substituent (R¹) | Alkynyl Aldehyde Substituent (R²) | Product | Yield (%) |
| 3-(trifluoromethyl) | Phenyl | 4-phenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | 92%[1] |
| 3-phenyl | Phenyl | 4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 85%[1] |
| 3-(p-tolyl) | Phenyl | 6-(p-tolyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine | 88%[1] |
| 3-phenyl | p-tolyl | 4-(p-tolyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine | 82%[1] |
Visualizations
Reaction Mechanism
Caption: Bohlmann-Rahtz type reaction mechanism for pyrazolopyridine synthesis.
Experimental Workflow
Caption: General experimental workflow for pyrazolopyridine synthesis.
Conclusion
The Bohlmann-Rahtz synthesis and its analogues provide a powerful and flexible platform for the construction of diverse pyrazolopyridine libraries. By varying the substituents on both the aminopyrazole and the alkynyl aldehyde/ketone starting materials, a wide array of derivatives can be accessed for screening in drug discovery programs. The presented protocols offer robust starting points for the synthesis of these valuable heterocyclic compounds, which continue to be of high interest to the pharmaceutical and agrochemical industries. Further optimization of reaction conditions, including catalysts, solvents, and temperatures, may lead to improved yields and broader substrate scope.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Functionalization of Pyrazolo[3,4-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of the pyrazolo[3,4-b]pyridine scaffold using the Suzuki-Miyaura cross-coupling reaction. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel derivatives with potential therapeutic applications, particularly as kinase inhibitors.[1][2][3][4]
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system found in numerous biologically active compounds.[3][5] The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl substituents, allowing for the systematic exploration of the chemical space around this scaffold to optimize biological activity and pharmacokinetic properties. A practical approach for creating diarylpyrazolo[3,4-b]pyridine derivatives involves the use of chemoselective Suzuki-Miyaura cross-coupling reactions.[6][7]
General Reaction Scheme
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between a halo-substituted pyrazolo[3,4-b]pyridine and an organoboron reagent, typically an aryl or heteroaryl boronic acid or its ester. The reaction is catalyzed by a palladium complex in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters
The success of the Suzuki-Miyaura coupling on the pyrazolo[3,4-b]pyridine core is highly dependent on the careful selection of the following parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is critical. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and combinations of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as XPhos or SPhos.[8]
-
Base: A base is essential for the activation of the boronic acid and to facilitate the transmetalation step. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[8]
-
Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common solvent systems include dioxane/water, DME/water, and toluene/ethanol/water.
-
Leaving Group: The reactivity of the halo-pyrazolo[3,4-b]pyridine follows the order I > Br > Cl. Iodinated substrates are generally more reactive.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling on the pyrazolo[3,4-b]pyridine scaffold.
Protocol 1: Mono-arylation of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from a procedure for the synthesis of monoarylpyrazolo[3,4-b]pyridines.[6]
Materials:
-
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2 equivalents)
-
Dioxane/water (3:1 mixture)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round bottom flask, add 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (1 equivalent) and the palladium catalyst (0.05 equivalents).
-
Add the dioxane/water (3:1) solvent mixture.
-
Stir the mixture for 5 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add the arylboronic acid (1 equivalent) and the base (2 equivalents).
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Sequential Di-arylation of 3,6-Dihalo-pyrazolo[3,4-b]pyridines
This protocol allows for the sequential introduction of two different aryl groups in a one-pot fashion, taking advantage of the differential reactivity of the C3 and C6 positions.[6][7]
Materials:
-
3,6-Dihalo-pyrazolo[3,4-b]pyridine (e.g., 3-iodo-6-bromo derivative)
-
First arylboronic acid (for C3 position)
-
Second arylboronic acid (for C6 position)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2 equivalents for each step)
-
Solvent system (e.g., Dioxane/water)
-
Standard laboratory equipment as in Protocol 1
Procedure:
Step 1: First Coupling at C3
-
Follow steps 1-5 of Protocol 1, using the 3,6-dihalo-pyrazolo[3,4-b]pyridine and the first arylboronic acid. The reaction is typically performed at a lower temperature (e.g., 60 °C) to favor selective coupling at the more reactive C3 position (if an iodo group is present).
-
Monitor the reaction by TLC until the starting material is consumed and the mono-arylated intermediate is formed. Do not work up the reaction.
Step 2: Second Coupling at C6
-
To the same reaction mixture, add the second arylboronic acid (1 equivalent) and an additional portion of the base (2 equivalents).
-
Increase the reaction temperature (e.g., 90-100 °C) to facilitate the coupling at the less reactive C6 position.
-
Monitor the reaction by TLC until the mono-arylated intermediate is consumed.
-
Cool the reaction to room temperature and perform the work-up and purification as described in steps 7-9 of Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of pyrazolo[3,4-b]pyridines.
Table 1: Mono-arylation of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 60 | 4 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 3 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 2 | 88 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 60 | 5 | 78 |
Table 2: Sequential Di-arylation of 3-Iodo-6-bromo-1H-pyrazolo[3,4-b]pyridine
| Entry | R¹-B(OH)₂ (at C3) | R²-B(OH)₂ (at C6) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyl | 4-Tolyl | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 60 then 100 | 75 |
| 2 | 4-Chlorophenyl | 3-Pyridyl | Pd(dppf)Cl₂ | K₃PO₄ | DME/H₂O | 70 then 110 | 68 |
| 3 | 3-Methoxyphenyl | 4-Fluorophenyl | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 60 then 100 | 81 |
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,6-diaryl-1 H-pyrazolo[3,4- b]pyridines via one-pot sequential Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Purification of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural similarity to a class of bioactive molecules. As with many organic syntheses, the crude product often contains impurities such as starting materials, by-products, and reagents. Column chromatography is a fundamental and widely used purification technique in organic chemistry for isolating compounds from a mixture.[1] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The method is based on established procedures for the purification of analogous heterocyclic amines and pyrazolopyridine derivatives.[2][3][4][5]
Principle of Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a liquid mobile phase.[1] For the purification of amine-containing compounds like this compound, silica gel is a common stationary phase. The separation is achieved by eluting the column with a mobile phase of increasing polarity. Non-polar impurities will travel down the column faster, while the more polar target compound and polar impurities will be retained longer on the silica gel. Due to the basic nature of the amine group, which can interact strongly with the acidic silica gel leading to poor separation (tailing), a small amount of a basic modifier like triethylamine or ammonia is often added to the mobile phase to improve the peak shape and resolution.[4]
Experimental Protocol
This protocol outlines the steps for the purification of this compound using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Hexane or Heptane
-
Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or a mixture of DCM and MeOH).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different solvent systems to determine the optimal mobile phase for separation. Start with a non-polar system (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 DCM:MeOH). A few drops of triethylamine (e.g., 0.1-1%) can be added to the mobile phase to reduce tailing of the amine spot.
-
Visualize the spots under a UV lamp. The ideal solvent system should show good separation between the desired product spot and impurities, with the product having an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin the elution process by opening the stopcock. For flash chromatography, apply pressure to the top of the column.
-
Start with the least polar solvent system determined from the TLC analysis (e.g., 100% DCM with 0.1% TEA).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). This can be done in a stepwise or continuous gradient. For example:
-
100% DCM
-
99:1 DCM:MeOH
-
98:2 DCM:MeOH
-
95:5 DCM:MeOH
-
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates.[3]
-
Develop and visualize the TLC plates to identify the fractions containing the pure product.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of heterocyclic amines. These values should be optimized for the specific separation of this compound.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for normal-phase chromatography.[2] |
| Mobile Phase A | Dichloromethane (DCM) or Hexane/Heptane | Non-polar component of the eluent. |
| Mobile Phase B | Methanol (MeOH) or Ethyl Acetate (EtOAc) | Polar component of the eluent. |
| Mobile Phase Modifier | Triethylamine (TEA) or Ammonia (0.1 - 1%) | Added to reduce peak tailing of the basic amine.[4] |
| Elution Mode | Gradient | Polarity is gradually increased for better separation. |
| Typical Gradient | 0% to 10% MeOH in DCM | The exact gradient should be optimized based on TLC. |
| Sample Loading | Dry or Wet Loading | Dry loading is often preferred for better resolution.[3] |
| Monitoring | Thin Layer Chromatography (TLC) | Used to identify fractions containing the pure product.[5] |
| Detection | UV light (254 nm) | For visualizing spots on the TLC plate. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Parameters
Caption: Key parameters influencing the column chromatography purification process.
References
- 1. rnlkwc.ac.in [rnlkwc.ac.in]
- 2. jasco.hu [jasco.hu]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Analysis of 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine
Abstract
This document provides a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine. Due to the absence of publicly available experimental spectral data for this specific compound, this application note offers a generalized experimental protocol and predicted chemical shift ranges based on the analysis of structurally related compounds. These notes are intended to guide researchers in acquiring and interpreting NMR data for this molecule and similar heterocyclic amines.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to purine bases. NMR spectroscopy is an essential technique for the structural elucidation and purity assessment of such molecules. This document outlines the necessary protocols for sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR, and provides expected chemical shift regions for the key functional groups within the molecule.
Predicted NMR Data
Note: The following NMR data are predicted values based on the analysis of similar pyrazolo[3,4-b]pyridine structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | NH | 11.0 - 13.0 (br s) | - |
| 3 | C-NH₂ | - | 150.0 - 155.0 |
| 3a | C | - | 105.0 - 110.0 |
| 4 | CH | 7.8 - 8.2 (d) | 130.0 - 135.0 |
| 5 | CH | 6.8 - 7.2 (d) | 115.0 - 120.0 |
| 6 | C-CH₃ | - | 145.0 - 150.0 |
| 6-CH₃ | CH₃ | 2.3 - 2.6 (s) | 15.0 - 20.0 |
| 7a | C | - | 140.0 - 145.0 |
| NH₂ | NH₂ | 5.0 - 6.0 (br s) | - |
br s: broad singlet, s: singlet, d: doublet
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of compounds and to observe exchangeable protons (NH and NH₂). Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Filter the solution into a standard 5 mm NMR tube to a height of approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
NMR Data Acquisition
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-15 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-180 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 1-2 seconds
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆: δн ≈ 2.50 ppm, δc ≈ 39.52 ppm) or the internal standard (TMS: δ = 0.00 ppm).
-
Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualizations
Caption: Molecular structure with atom numbering for NMR assignment.
Caption: General workflow for NMR analysis of small molecules.
Conclusion
Application Note: Mass Spectrometry Fragmentation Analysis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Application Notes and Protocols for Kinase Inhibition Assays of 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines, which allows it to effectively interact with the ATP-binding site of kinases.[1][2] Derivatives of this core structure have been identified as potent inhibitors of a variety of protein kinases, playing crucial roles in oncology and inflammatory diseases.[1][3] 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine represents a key starting point for the development of novel kinase inhibitors. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against a representative protein kinase using a luminescence-based biochemical assay and a framework for cell-based assays.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table presents representative IC50 values for a similar pyrazolo[3,4-b]pyridine derivative against TANK-binding kinase 1 (TBK1), a kinase involved in innate immunity signaling pathways.[4]
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| Example Pyrazolo[3,4-b]pyridine Derivative | TBK1 | Biochemical (Z'-LYTE) | 7.1 | BX795 | 7.1 |
| IKKε | Biochemical (Z'-LYTE) | 9 | BX795 | 9 |
Note: The data presented are for a representative pyrazolo[3,4-b]pyridine derivative (BX795) and are intended to serve as an example of how to present kinase inhibition data.[4] Actual IC50 values for this compound would need to be determined experimentally.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving TBK1, a potential target for pyrazolo[3,4-b]pyridine inhibitors. Upon activation by upstream signals (e.g., from pattern recognition receptors), TBK1 phosphorylates and activates the transcription factor IRF3, leading to the production of type I interferons and other inflammatory cytokines. Inhibition of TBK1 by compounds like this compound can block this pro-inflammatory signaling cascade.
Caption: Simplified TBK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based biochemical assay to determine the IC50 value of this compound against a target kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[5][6]
Materials:
-
Recombinant human kinase (e.g., TBK1)
-
Kinase-specific substrate peptide
-
This compound (test compound)
-
Positive control inhibitor (e.g., a known inhibitor for the target kinase)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO (Dimethyl sulfoxide)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Experimental Workflow Diagram:
Caption: General workflow for an in vitro biochemical kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Plate Setup: Add 5 µL of the diluted test compound, positive control inhibitor, or DMSO (as a negative control) to the appropriate wells of a 384-well plate.[6]
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer. Add 10 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for the interaction between the compound and the kinase.
-
Kinase Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. The final ATP concentration should be close to the Km value for the specific kinase. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.[6]
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized for the specific kinase.
-
Reaction Termination: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.[5]
-
Signal Development: Incubate the plate for 40 minutes at room temperature to allow the ADP-Glo™ Reagent to deplete the remaining ATP.[5]
-
Luminescence Detection: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Substrate)
This protocol assesses the ability of this compound to inhibit the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[7]
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (test compound)
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a predetermined time (e.g., 2-24 hours).
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
-
Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize them to the total substrate or a loading control (e.g., β-actin or GAPDH). Determine the extent of inhibition of substrate phosphorylation at different compound concentrations.
Conclusion
The provided protocols offer a comprehensive framework for evaluating the kinase inhibitory potential of this compound. The in vitro biochemical assay provides a direct measure of enzyme inhibition and allows for the determination of an IC50 value. The cell-based assay confirms the compound's activity in a more physiologically relevant context by assessing its effect on a specific signaling pathway. Together, these assays are critical steps in the characterization and development of novel kinase inhibitors for therapeutic applications.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 79173-38-9 | Benchchem [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Anti-Proliferative Assays of Pyrazolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-proliferative effects of pyrazolo[3,4-b]pyridine derivatives using common cell-based assays. Detailed protocols for the MTT, Sulforhodamine B (SRB), and Clonogenic Survival assays are provided, along with a summary of reported anti-proliferative data and visualizations of relevant signaling pathways.
Introduction to Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridine is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant therapeutic potential. Derivatives of this structure have demonstrated a wide range of biological activities, including potent anti-cancer properties. Their mechanism of action often involves the inhibition of key cellular processes, leading to a reduction in cell proliferation and the induction of apoptosis. This document outlines standardized methods to quantify the anti-proliferative efficacy of novel pyrazolo[3,4-b]pyridine derivatives.
Summary of Anti-Proliferative Activity
The following tables summarize the reported in vitro anti-proliferative activity of various pyrazolo[3,4-b]pyridine derivatives against a panel of human cancer cell lines. This data is crucial for comparing the potency of newly synthesized compounds and for selecting appropriate cell lines for further mechanistic studies.
Table 1: Anti-proliferative Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 8c | NCI-60 Panel | Not Specified | 1.33 (MG-MID) | [1][2][3] |
| MV4-11 (Leukemia) | Not Specified | 0.72 | [2] | |
| 8b | MV4-11 (Leukemia) | Not Specified | 3.55 | [2] |
| 8f | MV4-11 (Leukemia) | Not Specified | 3.70 | [2] |
| 14a | HepG2 (Hepatocellular Carcinoma) | Not Specified | 4.2 | [4] |
| 14d | HeLa (Cervical Cancer) | Not Specified | 5.9 | [4] |
| 7b | Hep G2 (Hepatocellular Carcinoma) | SRB | 0.0158 | [5] |
| MCF7 (Breast Adenocarcinoma) | SRB | 0.0001 | [5] | |
| C03 | Km-12 (Colon Cancer) | Not Specified | 0.304 | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for three commonly used cell-based anti-proliferative assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Pyrazolo[3,4-b]pyridine derivatives
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[4]
-
-
Data Acquisition:
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.
-
Pyrazolo[3,4-b]pyridine derivatives
-
Adherent cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After compound treatment, gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.[1]
-
-
Washing:
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[1]
-
-
Washing:
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.[8]
-
Place the plate on a shaker for 5-10 minutes to solubilize the bound dye.
-
-
Data Acquisition:
Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to undergo "unlimited" division to form a colony.[10] It is the gold standard for measuring the effectiveness of cytotoxic agents.
-
Pyrazolo[3,4-b]pyridine derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
6-well plates or culture dishes
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low, precise number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the cell line and treatment toxicity.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivative for a defined period (this can be a short exposure or continuous).
-
-
Colony Formation:
-
Remove the treatment medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed.[10]
-
-
Fixation and Staining:
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Remove the fixative and stain with crystal violet solution for 10-30 minutes.[11]
-
-
Washing and Drying:
-
Carefully wash the plates with water to remove excess stain and allow them to air-dry.
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the compound's effect.
-
Visualizations
Experimental Workflows
Caption: Workflow of the MTT Cell Viability Assay.
Caption: Workflow of the Sulforhodamine B (SRB) Assay.
Caption: Workflow of the Clonogenic Survival Assay.
Signaling Pathways
Pyrazolo[3,4-b]pyridine derivatives have been reported to exert their anti-proliferative effects by targeting various signaling pathways crucial for cancer cell survival and proliferation.
Caption: Inhibition of Topoisomerase IIα by Pyrazolo[3,4-b]pyridine Derivatives.
Caption: p38 MAPK Pathway Inhibition.
Caption: Inhibition of CDK2-Mediated Cell Cycle Progression.
Caption: TBK1 Signaling Pathway Inhibition.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 6. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Pyrazolo[3,4-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[3,4-b]pyridine derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities. This document provides detailed application notes and protocols for testing the in vivo efficacy of these compounds in various animal models, focusing on their anti-cancer, anti-inflammatory, and neuroprotective potential. The protocols outlined below are based on established methodologies and published studies, offering a guide for researchers to assess the therapeutic promise of novel pyrazolo[3,4-b]pyridine analogues.
I. Anti-Cancer Efficacy Testing
Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant anti-proliferative activity in various cancer cell lines, often through the inhibition of key signaling pathways involved in cell cycle regulation and tumor progression, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and the PI3K/Akt/mTOR pathway.[1][2] Below are protocols for two commonly used in vivo models to evaluate the anti-cancer efficacy of these compounds.
Orthotopic Breast Cancer Mouse Model
This model is highly relevant for studying breast cancer as it involves the implantation of cancer cells into the mammary fat pad, the natural microenvironment for breast tumor development.[3][4]
Experimental Protocol:
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Cell Line: 4T1 murine breast cancer cells.
-
Tumor Induction:
-
Culture 4T1 cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10⁵ cells/mL.
-
Anesthetize the mice and inject 50 µL of the cell suspension (containing 1 x 10⁴ cells) into the fourth mammary fat pad.
-
-
Drug Formulation and Administration:
-
Dissolve the pyrazolo[3,4-b]pyridine compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Once tumors are palpable (approximately 50-100 mm³), randomize mice into control and treatment groups.
-
Administer the compound at the desired dose (e.g., 10-50 mg/kg) via oral gavage or intraperitoneal injection daily for a specified period (e.g., 21 days). The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation:
| Compound ID | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Compound A | 20 | Oral | 55 | [3][5] |
| Compound B | 15 | Intraperitoneal | 62 | [3][5] |
| Vehicle Control | - | Oral | 0 | [3][5] |
Solid Ehrlich Carcinoma Mouse Model
The Ehrlich ascites carcinoma can be adapted to form a solid tumor model, which is a rapid and cost-effective method for screening anti-cancer compounds.
Experimental Protocol:
-
Animal Model: Swiss albino mice (female, 6-8 weeks old).
-
Tumor Induction:
-
Aspirate Ehrlich ascites carcinoma (EAC) cells from a donor mouse.
-
Wash the cells with sterile saline and resuspend to a concentration of 2.5 x 10⁶ cells/0.1 mL.
-
Inject 0.1 mL of the cell suspension subcutaneously into the right thigh of the recipient mice.
-
-
Drug Formulation and Administration:
-
Prepare the pyrazolo[3,4-b]pyridine compound in a suitable vehicle.
-
After 24 hours of tumor inoculation, randomize mice into control and treatment groups.
-
Administer the compound at the desired doses daily for 14-21 days.
-
-
Efficacy Evaluation:
-
Measure tumor volume at regular intervals.
-
At the end of the experiment, sacrifice the animals, and determine the final tumor weight.
-
Calculate the percentage of tumor growth inhibition.
-
Data Presentation:
| Compound ID | Dose (mg/kg) | Administration Route | Mean Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Pyrazolo-pyridine X | 25 | Oral | 1.2 ± 0.2 | 48 |
| Pyrazolo-pyridine Y | 50 | Oral | 0.8 ± 0.1 | 65 |
| Vehicle Control | - | Oral | 2.3 ± 0.4 | 0 |
II. Anti-Inflammatory Efficacy Testing
Pyrazolo[3,4-b]pyridines have shown promise as anti-inflammatory agents. The carrageenan-induced paw edema model is a widely used and reliable method to assess acute anti-inflammatory activity.[6][7]
Carrageenan-Induced Paw Edema in Rats
Experimental Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats (male, 150-200 g).
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
-
Drug Formulation and Administration:
-
Administer the pyrazolo[3,4-b]pyridine compound (e.g., 50-200 mg/kg, orally) or a reference drug (e.g., indomethacin, 10 mg/kg) 30-60 minutes before the carrageenan injection.
-
The control group receives only the vehicle.
-
-
Efficacy Evaluation:
-
Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Edema Inhibition at 3h (%) | Edema Inhibition at 5h (%) | Reference |
| Pyrazolo-pyridine Z | 100 | 45.2 | 52.8 | [6][7] |
| Indomethacin | 10 | 58.7 | 65.1 | [8] |
| Control (Carrageenan) | - | 0 | 0 | [8] |
III. Neuroprotective Efficacy Testing
Certain pyrazolo[3,4-b]pyridine derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[9] The scopolamine-induced amnesia model in rodents is a common preliminary screen for compounds with potential anti-amnesic and neuroprotective effects.[10]
Scopolamine-Induced Memory Impairment in Mice
Experimental Protocol:
-
Animal Model: Male Swiss albino mice (25-30 g).
-
Induction of Memory Impairment:
-
Administer scopolamine (1 mg/kg, intraperitoneally) 30 minutes before behavioral testing to induce cognitive deficits.
-
-
Drug Formulation and Administration:
-
Administer the pyrazolo[3,4-b]pyridine compound orally for a period of 7-14 days prior to the scopolamine challenge.
-
On the day of testing, administer the final dose of the test compound 60 minutes before the scopolamine injection.
-
-
Efficacy Evaluation (Behavioral Tests):
-
Y-Maze Test: To assess spatial working memory. An increase in the percentage of spontaneous alternations indicates improved cognitive function.
-
Morris Water Maze: To evaluate spatial learning and memory. A decrease in escape latency and an increase in time spent in the target quadrant are indicative of cognitive enhancement.
-
-
Biochemical Analysis:
-
After behavioral testing, sacrifice the animals and collect brain tissue (hippocampus and cortex).
-
Measure levels of acetylcholine (ACh) and the activity of acetylcholinesterase (AChE).
-
Assess markers of oxidative stress (e.g., malondialdehyde, glutathione).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Spontaneous Alternation (%) in Y-Maze | ACh Level (nmol/mg protein) | AChE Activity (U/mg protein) |
| Pyrazolo-pyridine N | 50 | 72 ± 5 | 2.5 ± 0.3 | 0.8 ± 0.1 |
| Scopolamine Control | 1 (Scopolamine) | 45 ± 4 | 1.2 ± 0.2 | 1.5 ± 0.2 |
| Vehicle Control | - | 78 ± 6 | 2.8 ± 0.4 | 0.7 ± 0.1 |
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines exert their therapeutic effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Experimental Workflow Diagrams
Visualizing the experimental workflow can aid in the planning and execution of in vivo studies.
References
- 1. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New 1,4,6-Trisubstituted-1 H-pyrazolo[3,4- b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Developing Derivatives of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel derivatives of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine with enhanced biological potency. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2] This document outlines detailed synthetic protocols, methods for biological evaluation, and summarizes key structure-activity relationship (SAR) data to guide the design of more potent analogues.
Overview of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a versatile bicyclic heterocycle that has been extensively explored in drug discovery.[3] Its derivatives have been identified as potent inhibitors of various kinases, which are critical regulators of cellular processes.[1] The strategic modification of substituents at different positions of the pyrazolo[3,4-b]pyridine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document focuses on derivatives of this compound, a key intermediate for generating diverse libraries of bioactive compounds.
General Synthetic Approach
The synthesis of this compound derivatives can be achieved through a variety of synthetic routes. A common and effective strategy involves a multi-step synthesis starting from commercially available precursors. The following is a generalized protocol based on established methods.[1][4]
Experimental Workflow for Synthesis
Caption: General synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of the Core Scaffold
This protocol describes the synthesis of the this compound core.
Materials:
-
2-chloro-6-methyl-3-nitropyridine
-
Hydrazine hydrate
-
Ethanol
-
Palladium on carbon (10%)
-
Ammonium formate
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Step 1: Hydrazinolysis. To a solution of 2-chloro-6-methyl-3-nitropyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. After completion, cool the reaction mixture to room temperature. The product, 6-methyl-3-nitro-1H-pyrazolo[3,4-b]pyridine, will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Step 3: Reduction of the Nitro Group. Suspend the 6-methyl-3-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in ethanol. Add 10% palladium on carbon (0.1 eq) and ammonium formate (5.0 eq). Reflux the mixture for 2-3 hours.
-
Step 4: Work-up. Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
Derivatization Strategies for Improved Potency
Structure-activity relationship studies have shown that modifications at the N1 position of the pyrazole ring and the C3-amino group can significantly impact the potency of these compounds.
Protocol 2: N1-Alkylation/Arylation
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (60% dispersion in mineral oil) or Cesium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the alkyl or aryl halide (1.1 eq) and stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Protocol 3: C3-Amine Acylation/Sulfonylation
Materials:
-
This compound
-
Appropriate acyl chloride or sulfonyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and add pyridine (1.5 eq).
-
Cool the mixture to 0 °C and add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Biological Evaluation
The potency of the synthesized derivatives is typically evaluated through in vitro kinase inhibition assays and cell-based proliferation assays.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of pyrazolopyridine derivatives.
Protocol 4: In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)
This protocol is adapted for measuring the inhibition of kinases such as TBK1.[5]
Materials:
-
Synthesized compounds
-
TBK1 kinase (e.g., Thermo Scientific, A31513)
-
Substrate peptide
-
ATP
-
Z'-LYTE™ Development Reagent
-
Z'-LYTE™ Stop Reagent
-
384-well plate
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Add a mixture containing 4 ng of TBK1 kinase and 4 µM of the substrate peptide.
-
Initiate the reaction by adding 100 µM ATP.
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of the development reagent to each well and incubate for another hour.
-
Stop the reaction by adding 5 µL of the stop reagent.
-
Measure the fluorescence signals using a suitable plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
Protocol 5: Cell Proliferation Assay (MTT Assay)
This assay is used to assess the anti-proliferative activity of the compounds against cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2)
-
RPMI-1640 medium supplemented with 10% FBS
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 values.
Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro potency of various this compound derivatives against different kinases.
Table 1: SAR of N1-Substituted Derivatives against TBK1 Kinase
| Compound | R1-Substituent | TBK1 IC50 (nM)[5] |
| 1a | -H | >1000 |
| 1b | -CH3 | 58.3 |
| 1c | -CH2CH3 | 45.1 |
| 1d | -CH(CH3)2 | 28.7 |
| 1e | -Cyclopropyl | 15.2 |
| 1f | -Phenyl | 8.5 |
Table 2: SAR of C3-Amine Substituted Derivatives against HPK1 Kinase
| Compound | R2-Substituent | HPK1 Ki (nM)[6] | p-SLP76 IC50 (nM)[6] |
| 2a | -H | 28 | 2744 |
| 2b | -C(=O)CH3 | >1000 | >5000 |
| 2c | -SO2CH3 | 890 | 4100 |
| 2d | -C(=O)NH-Phenyl | 12 | 640 |
| 2e | -C(=O)NH-Cyclohexyl | 2.0 | 148 |
Table 3: Antiproliferative Activity of Selected Derivatives
| Compound | Cell Line | GI50 (µM)[1] |
| 3a | HCT-116 | 5.2 |
| 3b | HCT-116 | 1.8 |
| 3c | HepG2 | 7.5 |
| 3d | HepG2 | 2.3 |
Signaling Pathways
Derivatives of this compound often target protein kinases involved in critical signaling pathways implicated in cancer and inflammation. An example is the TANK-binding kinase 1 (TBK1) signaling pathway, which is involved in innate immunity and oncogenesis.[5]
TBK1 Signaling Pathway
Caption: Inhibition of the TBK1 signaling pathway by pyrazolo[3,4-b]pyridine derivatives.
Conclusion
The this compound scaffold provides a robust platform for the development of potent kinase inhibitors. The synthetic and screening protocols outlined in these application notes offer a clear path for the generation and evaluation of novel derivatives. The provided SAR data highlights key structural modifications that can be explored to enhance potency. By leveraging these methodologies, researchers can effectively design and develop next-generation therapeutics based on the pyrazolo[3,4-b]pyridine core.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic small molecule belonging to the pyrazolopyridine class. This structural scaffold is of significant interest in medicinal chemistry due to its isosteric relationship with purine bases, which allows derivatives to interact with a wide array of biological targets, most notably protein kinases.[1] Methyl-substituted pyrazolopyridine derivatives, including this compound (CAS 79173-38-9), have been noted for their potential anticancer and fluorescent properties.[1] These characteristics suggest its utility as a chemical probe for investigating kinase signaling pathways and for potential applications in cellular imaging.
The pyrazolo[3,4-b]pyridine core is a foundational component of numerous kinase inhibitors, targeting enzymes such as Tropomyosin Receptor Kinases (TRKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[2][3][4][5] Therefore, this compound is proposed as a probe for identifying and characterizing novel kinase targets and for elucidating their roles in cellular processes, particularly in oncology research.
Potential Applications
-
Kinase Inhibition: As a chemical probe to investigate the function and cellular signaling pathways of specific protein kinases.
-
Target Validation: To aid in the validation of kinases as therapeutic targets in cancer and other diseases.
-
Fluorescent Imaging: Its intrinsic fluorescent properties may be leveraged for cellular imaging to study drug distribution and target engagement.
-
Assay Development: To serve as a reference compound in the development of high-throughput screening assays for novel kinase inhibitors.
Quantitative Data
While specific quantitative data for this compound is not extensively published, the following table provides a representative example of the types of data that would be generated to characterize this probe against a hypothetical kinase target, "Kinase X".
| Parameter | Value | Assay Type | Notes |
| IC₅₀ (Kinase X) | 75 nM | In vitro biochemical kinase assay | Half-maximal inhibitory concentration against the purified enzyme. |
| Cellular IC₅₀ (p-Kinase X) | 500 nM | Cell-based phospho-protein assay | Concentration for 50% inhibition of Kinase X phosphorylation in a cellular context. |
| Binding Affinity (Kᵢ) | 45 nM | Competitive binding assay | Equilibrium inhibition constant, indicating the binding affinity to the target kinase. |
| Selectivity Profile | >100-fold vs. Kinase Y | Kinase panel screen (e.g., KINOMEscan) | Demonstrates selectivity for the target kinase over other related kinases. |
| Fluorescence Maxima (Ex/Em) | 350 nm / 450 nm | Fluorescence spectroscopy | Excitation and emission maxima, useful for imaging applications. (Hypothetical values) |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC₅₀ value of this compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., purified TRKA)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.
-
Add 4 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Prepare a solution of the kinase and the Eu-antibody in assay buffer and add 4 µL to each well.
-
Prepare a solution of the Alexa Fluor™ tracer in assay buffer and add 4 µL to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665/615) and plot the results against the inhibitor concentration to determine the IC₅₀ value.
References
- 1. 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | 1211584-18-7 | Benchchem [benchchem.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, with a particular focus on addressing the common challenge of low yields.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and offers guidance on overcoming specific issues you may encounter during your experiments.
Question 1: What are the primary causes of low yield in the synthesis of this compound?
Answer: Low yields in the synthesis of pyrazolo[3,4-b]pyridines, including the 6-methyl derivative, are a frequent issue and can be attributed to several factors:
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical. Impurities can lead to side reactions and inhibit the desired cyclization.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome. These parameters often require careful optimization.[1][2]
-
Formation of Regioisomers: When using unsymmetrical starting materials, the formation of undesired regioisomers is a known challenge that can complicate purification and reduce the yield of the target compound.[1][3]
-
Incomplete Condensation: The initial condensation reaction may not go to completion, leaving unreacted starting materials in the mixture.[2]
-
Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically affect the reaction rate and selectivity.[1]
-
Work-up and Purification Challenges: The polarity of pyrazolo[3,4-b]pyridines can make their separation from byproducts and unreacted starting materials difficult, leading to product loss during purification.[1]
Question 2: How can I improve the yield of my reaction?
Answer: To improve the yield, consider the following troubleshooting and optimization strategies:
-
Ensure High Purity of Reactants: Before starting the synthesis, verify the purity of your starting materials. If necessary, recrystallize or purify the reactants.[1]
-
Optimize Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to decomposition or side product formation.
-
Solvent: The solvent choice is crucial for reactant solubility and reaction kinetics.[1] Experiment with different solvents, such as ethanol, DMF, or acetic acid, to find the optimal medium for your specific reaction.[2][3]
-
Catalyst: If using a catalyst, screen different catalysts and optimize their loading. For instance, ZrCl4 has been used as a catalyst in similar syntheses.[2]
-
-
Control of Regioisomer Formation: Carefully review the literature for reaction conditions that favor the formation of the desired regioisomer.[1][3] The choice of catalyst and solvent can influence regioselectivity.
-
Efficient Purification: Develop a systematic approach for column chromatography. A good starting point for the mobile phase is a gradient of hexane and ethyl acetate.[1] A thorough work-up procedure is also essential to remove catalysts and inorganic salts before chromatographic purification.[1]
Question 3: I am observing the formation of multiple products. How can I identify and separate them?
Answer: The formation of multiple products often indicates the presence of regioisomers or side products.
-
Identification: Use analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to characterize the different products. The chemical shifts in NMR spectra can help distinguish between isomers. For example, the chemical shift of the methyl group at C-6 can be a useful indicator.[2][4]
-
Separation: Flash column chromatography is the most common method for separating regioisomers.[1] Careful selection of the stationary phase (typically silica gel) and a systematic optimization of the eluent system are critical for achieving good separation.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reaction conditions and the corresponding yields reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This data can serve as a reference for optimizing your experimental setup.
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (E)-4-aryl but-3-en-2-ones and 5-amino-1-phenyl-pyrazole | ZrCl4 | DMF/EtOH | 95 | 16 | 13-28 | [2] |
| 2-methylthio derivatives and hydrazine hydrate | - | - | Reflux | - | 69-72 | [5] |
| Aldehyde, Meldrum's acid, and 3-methyl-1H-pyrazol-5-amine | - | PEG-400 | - | - | Good | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of pyrazolo[3,4-b]pyridine derivatives.
Protocol 1: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [2]
-
Dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).
-
Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion, concentrate the mixture in vacuo.
-
Add CHCl₃ and water, then separate the two phases.
-
Wash the aqueous phase twice with CHCl₃.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of 4-Phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine [5]
-
React 4-phenyl-6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile with iodomethane in methanolic sodium methoxide at room temperature to obtain the 2-methylthio derivative.
-
React the resulting 2-methylthio derivative with hydrazine hydrate under reflux.
-
Monitor the reaction for completion.
-
After the reaction is complete, cool the mixture and isolate the product.
-
Purify the product by recrystallization to obtain the final compound.
Visualizations
Diagram 1: General Synthesis Pathway
Caption: General reaction scheme for the synthesis of pyrazolo[3,4-b]pyridines.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
Diagram 3: Cause and Effect of Low Yield
Caption: Key factors that can contribute to a low synthesis yield.
References
Technical Support Center: Managing Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the synthesis of pyrazolo[3,4-b]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of a Mixture of Regioisomers
Q1: My reaction is producing a mixture of regioisomers. What are the common isomers, and why does this happen?
A: The formation of regioisomers is a frequent challenge in pyrazolo[3,4-b]pyridine synthesis. Two main types of isomerism can occur:
-
Tautomerism (1H- vs. 2H-isomers): Pyrazolo[3,4-b]pyridines unsubstituted on the pyrazole nitrogen can exist as two tautomeric forms: the 1H- and 2H-isomers.[1] Generally, the 1H-tautomer is significantly more stable, by almost 9 kcal/mol, and is thus the more commonly isolated form.[1] The 2H-tautomer is typically favored only when the pyridine ring is not fully aromatic, such as in tetrahydropyridone derivatives.[1]
-
Positional Isomerism: When using unsymmetrical starting materials, such as a non-symmetrical 1,3-dicarbonyl compound, two different positional isomers can be formed.[1] This is because the initial condensation can occur at either of the two different carbonyl groups.
Q2: How can I control the regioselectivity of the reaction to obtain a single isomer?
A: Controlling regioselectivity depends on carefully selecting your starting materials and optimizing reaction conditions.
-
Starting Material Selection: The electronic and steric properties of your reactants are the primary determinants of regioselectivity.[2]
-
Unsymmetrical 1,3-Dicarbonyls: The reaction is governed by the relative electrophilicity of the two carbonyl groups. The more electrophilic carbonyl will preferentially react with the amino group of the aminopyrazole.[1] For example, when using 1,1,1-trifluoropentane-2,4-dione, the carbonyl group attached to the electron-withdrawing CF₃ group is more electrophilic, which directs the regiochemical outcome.[1]
-
Steric Hindrance: In N-alkylation of the pyrazole ring, bulky substituents at the C3 or C5 positions will direct the alkylation to the less sterically hindered nitrogen atom.[3]
-
-
Reaction Conditions: The choice of solvent and catalyst can influence the regiochemical outcome.[2]
-
Solvent Effects: In the N-alkylation of related azolo-fused heterocycles, polar aprotic solvents like DMSO tend to favor N1-alkylation, while less polar solvents like THF can favor N2-alkylation.[4][5] This is attributed to the formation of different types of ion pairs (solvent-separated vs. close ion pairs) between the deprotonated pyrazole and the counter-ion.[4][5]
-
Catalysis: Specific catalysts can be employed to direct regioselectivity. For instance, ZrCl₄ has been used to catalyze the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones.[6]
-
-
Strategic Synthesis Design:
-
Three-Component Reactions: Generating the 1,3-dicarbonyl equivalent in situ from an aldehyde and a ketone can often overcome regioselectivity problems, leading to a single product in high yields.[1][7]
-
Pre-functionalization: Synthesizing the pyridine ring onto a pre-existing, and often pre-functionalized, pyrazole ring is a common and effective strategy.[1]
-
Q3: I have already obtained a mixture of regioisomers. How can I separate them?
A: If a mixture of regioisomers is formed, the most common method for separation is column chromatography.[2]
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[2]
-
Mobile Phase: A gradient elution system is often effective. A good starting point is a non-polar solvent like hexane, gradually increasing the polarity by adding ethyl acetate.[2] Careful optimization of the eluent system is critical for achieving good separation.
-
Issue 2: Low Reaction Yield
Q4: I am getting a very low yield in my pyrazolo[3,4-b]pyridine synthesis. What are the possible causes and solutions?
A: Low yields are a common problem and can be attributed to several factors.[2]
-
Purity of Starting Materials: Impurities in your reactants, especially the aminopyrazole, can significantly interfere with the reaction.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary.[2]
-
-
Suboptimal Reaction Conditions:
-
Temperature and Time: The reaction may require heating to proceed to completion, while in other cases, high temperatures can lead to product degradation.[2]
-
Recommendation: Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[2]
-
Catalyst: The choice and loading of the catalyst can dramatically affect the yield.
-
Recommendation: Screen different catalysts and optimize the catalyst loading based on literature precedents for similar transformations.
-
-
Improper Work-up: Failure to effectively remove catalysts or inorganic byproducts during the work-up can lead to a low isolated yield.
-
Recommendation: Design a thorough work-up procedure to remove all impurities before purification.[2]
-
Issue 3: Difficulty in Product Purification
Q5: My final product is difficult to purify. What purification strategies are recommended?
A: Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity.
-
Column Chromatography: As mentioned for isomer separation, this is the primary method.
-
Recommendation: Systematically screen different mobile phase compositions, starting with low polarity and gradually increasing it.[2]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
-
Work-up: A proper aqueous work-up is essential to remove inorganic salts and catalysts that might interfere with chromatographic purification.[2]
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity of N-Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
| Base | Solvent | Alkylating Agent | N1:N2 Ratio | Reference |
| NaHMDS | THF | Iodomethane | 1:8 | [4] |
| NaHMDS | DMSO | Iodomethane | 4:1 | [4] |
Table 2: Yields of Pyrazolo[3,4-b]pyridines via Different Synthetic Routes
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Yield | Reference |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones | ZrCl₄, DMF/EtOH, 95 °C, 16 h | 13-28% | [6] |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Alkynyl aldehydes | Silver, Iodine, or NBS | Moderate to Good | [8] |
| 3-Acylpyridine N-oxide tosylhydrazone | N/A | Tosyl anhydride, Et₃N, CH₂Cl₂ | 82% (major isomer) | [9] |
| N-substituted 5-aminopyrazoles | 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione | Microwave-assisted | Good | [10] |
Experimental Protocols
Protocol 1: General Procedure for ZrCl₄-Catalyzed Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[6]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion (monitored by TLC), concentrate the mixture in vacuo.
-
Add CHCl₃ and water to the residue.
-
Separate the two phases and wash the aqueous phase twice with CHCl₃.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines[1]
Note: This is a generalized protocol based on the common three-component reaction strategy.
-
In a suitable flask, combine the aldehyde (1.0 eq), the active methylene compound (e.g., a ketone or malononitrile, 1.0 eq), and the 5-aminopyrazole derivative (1.0 eq) in a solvent such as ethanol or acetic acid.
-
Add a catalyst if required (e.g., a few drops of piperidine or L-proline).
-
Reflux the mixture for the time determined by TLC monitoring until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Reaction mechanism showing the formation of regioisomers.
Caption: Decision workflow for managing regioselectivity.
Caption: Factors influencing N1 vs. N2 alkylation regioselectivity.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Pyrazolo[3,4-b]pyridines by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of pyrazolo[3,4-b]pyridine derivatives by recrystallization. This document offers frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the recrystallization of pyrazolo[3,4-b]pyridine compounds.
Q1: My pyrazolo[3,4-b]pyridine derivative is not dissolving in the chosen hot solvent. What should I do?
A1: This issue typically arises from an inappropriate solvent choice or insufficient solvent volume.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more of the hot solvent to the flask. Ensure the solution is at or near its boiling point to maximize solubility.
-
Solvent Selection: If the compound remains insoluble even with a large volume of hot solvent, the chosen solvent is likely unsuitable. A systematic approach to solvent selection is recommended. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Consider a Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common mixed solvent system for pyrazolo[3,4-b]pyridines is ethanol/water.
-
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to a low melting point of the compound relative to the boiling point of the solvent, a high concentration of impurities, or too rapid cooling.
-
Troubleshooting Steps:
-
Add More Solvent: The most common solution is to reheat the mixture until the oil redissolves and then add more of the "good" solvent to decrease the saturation of the solution.
-
Lower the Crystallization Temperature: Try a solvent with a lower boiling point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Seed Crystals: Introduce a seed crystal of the pure compound to encourage crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Q3: I am getting a very low recovery of my purified pyrazolo[3,4-b]pyridine. What are the possible reasons and solutions?
A3: Low recovery is a common issue in recrystallization and can be attributed to several factors.[1]
-
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling. To address this, concentrate the filtrate by carefully evaporating some of the solvent and attempt a second crystallization.[2]
-
Premature Crystallization: If the compound crystallizes too early, for instance during hot filtration, product will be lost. To prevent this, use a slight excess of hot solvent and preheat the filtration apparatus (funnel and receiving flask).
-
Compound Solubility: The compound may be too soluble in the cold solvent. If so, a different solvent or a mixed solvent system should be explored. Cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath) may also improve recovery, provided the solvent does not freeze.
-
Inherent Losses: Some loss of product is unavoidable as a portion will always remain dissolved in the mother liquor and some will adhere to glassware.[1]
-
Q4: The crystals I obtained are still impure. How can I improve the purity?
A4: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly or if the initial material is highly impure.
-
Troubleshooting Steps:
-
Slow Crystallization: Ensure the solution cools slowly to allow for the formation of a well-ordered crystal lattice that excludes impurities.
-
Second Recrystallization: A second recrystallization of the obtained crystals will often yield a product of higher purity.
-
Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains dissolved impurities.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly as it can also adsorb the desired product.[3]
-
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrazolo[3,4-b]pyridine Derivatives
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes and Common Applications |
| Ethanol | Polar Protic | 78 | A widely used solvent for a variety of pyrazolo[3,4-b]pyridine derivatives.[4][5] |
| Ethanol/Water | Polar Protic | Variable | A versatile mixed solvent system. The ratio can be adjusted to achieve optimal solubility.[6] |
| Dioxane/Water | Polar Aprotic/Protic | Variable | Can be effective for certain derivatives. |
| Ethyl Acetate/Hexane | Moderately Polar/Nonpolar | Variable | A common mixed solvent system for less polar compounds. |
| Toluene | Nonpolar | 111 | Suitable for less polar pyrazolo[3,4-b]pyridine derivatives. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Used for compounds that are difficult to dissolve in other common solvents.[7] |
Disclaimer: The optimal solvent must be determined experimentally for each specific pyrazolo[3,4-b]pyridine derivative.
Table 2: Illustrative Solubility Profile of a Hypothetical Pyrazolo[3,4-b]pyridine Derivative
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.1 | < 0.5 | Poor |
| Ethanol | 0.5 | 10.0 | Good |
| Acetone | 2.0 | 15.0 | Moderate |
| Ethyl Acetate | 1.5 | 12.0 | Moderate |
| Hexane | < 0.1 | < 0.2 | Poor (can be used as an anti-solvent) |
| Toluene | 0.2 | 8.0 | Good |
Note: This table provides hypothetical data for illustrative purposes. Actual solubility data must be determined experimentally.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Pyrazolo[3,4-b]pyridine Derivative
This protocol outlines a general procedure for the recrystallization of a pyrazolo[3,4-b]pyridine derivative from a single solvent (e.g., ethanol).
-
Dissolution: Place the crude pyrazolo[3,4-b]pyridine (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size. Add a stir bar.
-
Heating: Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask, just enough to slurry the solid. Heat the mixture to a gentle boil on a hot plate with stirring.
-
Addition of Solvent: Continue to add the hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, add a small excess of hot solvent to the solution to prevent premature crystallization. Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Cover the flask with a watch glass. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a period of time. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization of a Pyrazolo[3,4-b]pyridine Derivative
This protocol is suitable when a single solvent is not ideal. A common example for pyrazolo[3,4-b]pyridines is an ethanol/water system.
-
Dissolution: Dissolve the crude pyrazolo[3,4-b]pyridine in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask with stirring and heating.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce complete crystallization.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Mandatory Visualization
Caption: General experimental workflow for the recrystallization of pyrazolo[3,4-b]pyridines.
Caption: Troubleshooting decision tree for addressing "oiling out" during recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility of 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic amine with a molecular formula of C₇H₈N₄.[1][2] Its structure, containing both aromatic rings and an amine group, suggests that it is likely to be a weakly basic compound with limited solubility in neutral aqueous buffers. The amine group can be protonated at acidic pH, which would be expected to increase its aqueous solubility.
Q2: My compound is precipitating out of my neutral aqueous buffer. What is the first step I should take?
Immediate precipitation upon addition to a neutral aqueous buffer is a common issue for compounds like this compound. The initial and often most effective troubleshooting step is to adjust the pH of your buffer. Since this compound has a basic amine group, lowering the pH will lead to its protonation, increasing its polarity and, consequently, its solubility in water.[3][][5][6]
Q3: What are the most common methods to improve the solubility of a poorly soluble compound like this?
Several strategies can be employed to enhance the solubility of poorly soluble compounds. The most common approaches include:
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound.[3][][5]
-
Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer to increase the solubilizing capacity of the mixture.[7][8][9]
-
Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the compound, thereby increasing its apparent water solubility.[10][11][12][13][14]
-
Solid Dispersion: Creating a system where the compound is dispersed in a hydrophilic carrier at a solid state.[15][16][17][18][19]
Troubleshooting Guide
Issue 1: Compound crashes out of solution upon addition to aqueous buffer.
This is a clear indication of low aqueous solubility at the tested concentration and pH.
Troubleshooting Workflow:
Issue 2: The required concentration for my assay is not achievable even with pH adjustment.
If pH adjustment alone is insufficient, a combination of approaches may be necessary.
Solution Strategies:
-
Combined pH Adjustment and Co-solvents: First, determine the optimal pH for solubility. Then, introduce a co-solvent to further enhance solubility. It is crucial to validate the tolerance of your experimental system to the chosen co-solvent and its final concentration.
-
Cyclodextrin Complexation: Cyclodextrins are effective at encapsulating hydrophobic molecules, increasing their solubility in aqueous solutions.[10][11][12] This is often a preferred method as it can sometimes avoid the use of organic co-solvents that might interfere with biological assays.
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound under various conditions to illustrate the effects of different solubilization strategies.
| Condition | Buffer System | Temperature (°C) | Solubility (µg/mL) | Fold Increase (vs. Neutral Buffer) |
| Control | PBS (pH 7.4) | 25 | 5 | 1 |
| pH Adjustment | Acetate Buffer (pH 5.0) | 25 | 50 | 10 |
| Glycine-HCl (pH 3.0) | 25 | 250 | 50 | |
| Co-solvents in PBS (pH 7.4) | 5% DMSO | 25 | 25 | 5 |
| 10% Ethanol | 25 | 40 | 8 | |
| 20% PEG 400 | 25 | 100 | 20 | |
| Cyclodextrins in PBS (pH 7.4) | 2% HP-β-CD | 25 | 150 | 30 |
| 5% SBE-β-CD | 25 | 400 | 80 | |
| Combined Approach | Acetate Buffer (pH 5.0) + 2% HP-β-CD | 25 | 600 | 120 |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
Objective: To determine the solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To evaluate the effect of different co-solvents on the solubility of the compound in a chosen buffer (e.g., PBS pH 7.4).
Methodology:
-
Prepare stock solutions of various co-solvents (e.g., DMSO, Ethanol, PEG 400) in the desired aqueous buffer at different concentrations (e.g., 5%, 10%, 20% v/v).
-
Follow steps 2-6 from Protocol 1, using the co-solvent buffer systems instead of the plain buffers.
-
Ensure the analytical method is validated for use with the co-solvents.
Protocol 3: Solubility Enhancement using Cyclodextrins
Objective: To assess the solubilizing effect of cyclodextrins on the compound.
Methodology:
-
Prepare solutions of different cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)) at various concentrations in the selected buffer.
-
Follow steps 2-6 from Protocol 1, using the cyclodextrin solutions.
-
A phase solubility study can be performed by plotting the concentration of the dissolved compound against the concentration of the cyclodextrin to understand the complexation efficiency.
Signaling Pathway and Logical Relationships
The decision-making process for selecting a solubilization strategy can be visualized as a logical flow based on the compound's properties and experimental requirements.
References
- 1. 6-Methyl-1H-pyrazolo(3,4-b)pyridin-3-amine | C7H8N4 | CID 768687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 79173-38-9 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. youtube.com [youtube.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. humapub.com [humapub.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. jddtonline.info [jddtonline.info]
- 17. jopcr.com [jopcr.com]
- 18. japsonline.com [japsonline.com]
- 19. japer.in [japer.in]
preventing degradation of 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemical structure, which contains an aromatic amine and a pyrazolopyridine core, the primary factors contributing to degradation are:
-
Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides present in solvents.[1][2][3]
-
Hydrolysis: The compound may undergo hydrolysis under strongly acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of heterocyclic aromatic compounds.[4][5]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What are the visual or analytical signs of degradation?
A2: Degradation of this compound in solution can manifest as:
-
Color Change: Solutions may develop a yellow, brown, or even black color due to the formation of colored degradation products, often from oxidation of the aromatic amine.
-
Precipitation: The formation of insoluble degradation products can lead to the appearance of a precipitate.
-
Loss of Potency/Activity: In biological assays, a decrease in the expected activity of the compound is a strong indicator of degradation.
-
Changes in Chromatographic Profile: When analyzed by techniques like HPLC, the appearance of new peaks and a decrease in the area of the parent compound peak are clear signs of degradation.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is recommended.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.
-
Solvent: Use high-purity, peroxide-free solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are freshly distilled or tested for peroxides.
Troubleshooting Guides
Issue 1: Solution has changed color (e.g., turned yellow/brown).
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Prepare fresh solutions using deoxygenated solvents. 2. Sparge the solvent with an inert gas (argon or nitrogen) before dissolving the compound. 3. Store the solution under an inert atmosphere. 4. Add a small amount of an antioxidant, such as BHT or ascorbic acid, if compatible with the experimental system. |
| Photodegradation | 1. Prepare and handle the solution under low-light conditions. 2. Store the solution in an amber vial or a container wrapped in aluminum foil. |
| pH-related degradation | 1. Ensure the pH of the solution is near neutral, unless acidic or basic conditions are required for the experiment. 2. If buffering is possible, maintain the pH with a suitable buffer system. |
Issue 2: Precipitate has formed in the solution.
| Potential Cause | Troubleshooting Steps |
| Formation of Insoluble Degradation Products | 1. Centrifuge the solution to pellet the precipitate. 2. Analyze the supernatant by HPLC or LC-MS to determine the concentration of the remaining parent compound. 3. If possible, analyze the precipitate to identify the degradation product. |
| Poor Solubility | 1. Ensure the concentration of the compound is not above its solubility limit in the chosen solvent. 2. Consider using a co-solvent (e.g., DMSO, DMF) to improve solubility. |
Issue 3: Loss of biological activity in an assay.
| Potential Cause | Troubleshooting Steps |
| Degradation of the Compound | 1. Prepare a fresh stock solution immediately before use. 2. Analyze an aliquot of the solution used in the assay by HPLC to confirm the concentration and purity of the compound. 3. Review the handling and storage procedures for any potential exposure to light, heat, or oxygen. |
| Interaction with Assay Components | 1. Investigate potential interactions of the compound with other components in the assay medium. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.[6][7][8][9]
Objective: To determine the stability of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in the initial solvent and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound to light in a photostability chamber (ICH Q1B conditions).
-
Analyze by HPLC at different time points.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Data Presentation: Forced Degradation Study Results
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Heat (Solid) | 48 | 80 | ||
| Light (Solution) | 24 | Room Temp |
(Note: The table should be filled with experimental data.)
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for identifying the cause of degradation.
Caption: Decision tree for proper storage of solutions.
References
- 1. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pharmadekho.com [pharmadekho.com]
- 8. sgs.com [sgs.com]
- 9. tepnelpharmaservices.com [tepnelpharmaservices.com]
Technical Support Center: Optimizing Bohlmann-Rahtz Synthesis of Pyrazolopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Bohlmann-Rahtz synthesis for the preparation of pyrazolopyridines.
Frequently Asked Questions (FAQs)
Q1: My Bohlmann-Rahtz reaction for pyrazolopyridine synthesis is resulting in a low yield or failing altogether. What are the common causes and how can I improve it?
A1: Low yields in the Bohlmann-Rahtz synthesis of pyrazolopyridines can stem from several factors. A primary challenge is the high temperature often required for the cyclodehydration step, which can lead to decomposition of starting materials or products.[1][2] Modern modifications, however, can significantly improve yields by allowing the reaction to proceed at lower temperatures.
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: The traditional two-step process often requires high temperatures (120-160°C) for the final cyclization, which can be detrimental.[3]
-
Troubleshooting: Employ a one-pot method using an acid catalyst to facilitate both the initial Michael addition and the subsequent cyclodehydration at a lower temperature.[1][4] Brønsted acids like acetic acid or p-toluenesulfonic acid (PTSA), and Lewis acids such as ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂), have proven effective.[1][2][5] Solid acid catalysts like Amberlyst-15 offer a milder alternative that also simplifies work-up.[1][3][5]
-
-
Decomposition of Starting Materials: Aminopyrazoles, especially those with acid-sensitive functional groups (e.g., tert-butyl esters), can decompose in the presence of strong acid catalysts.[1][3]
-
Purity of Reactants: Impurities in the starting aminopyrazole or the ethynylketone can inhibit the reaction or lead to side products.
-
Troubleshooting: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[6]
-
Q2: I am observing the formation of significant side products in my reaction. How can I increase the selectivity for the desired pyrazolopyridine?
A2: Side product formation is a common issue, often related to the reaction conditions and the nature of the substrates.
Common Causes and Solutions:
-
Poor Regioselectivity: When using unsymmetrical aminopyrazoles or ethynylketones, different regioisomers of the pyrazolopyridine can be formed.[6]
-
Troubleshooting: The regioselectivity of the Bohlmann-Rahtz reaction is generally well-controlled, yielding a single major regioisomer.[7] However, if you are observing multiple isomers, altering the catalyst and solvent system may influence the outcome.[6] It is advisable to consult literature for reactions with similar substitution patterns.
-
-
Polymerization or Decomposition: The high temperatures of the traditional method can lead to polymerization of the starting materials or decomposition into tars.
-
Troubleshooting: As with low yields, the use of acid catalysis to lower the reaction temperature is the most effective solution.[1] Microwave-assisted synthesis can also be a valuable technique to rapidly and uniformly heat the reaction, often leading to cleaner reactions and higher yields in shorter times.[8]
-
Q3: The purification of my target pyrazolopyridine is proving difficult. What strategies can I employ for effective purification?
A3: The inherent polarity of pyrazolopyridines and the potential for closely eluting byproducts can make purification challenging.[6]
Troubleshooting Purification:
-
Proper Work-up: A thorough aqueous work-up is essential to remove acid catalysts and inorganic salts before chromatographic purification.[6]
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[6]
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[6]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.
Data Presentation: Catalyst and Solvent Optimization
The choice of catalyst and solvent is crucial for the success of the one-pot Bohlmann-Rahtz synthesis. The following tables summarize various conditions reported for the synthesis of substituted pyridines, which can be adapted for pyrazolopyridine synthesis.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Acetic Acid | (as co-solvent) | Toluene | 50 | 6h | up to 100 | Simple and effective for many substrates.[3][9] |
| Amberlyst-15 | (catalytic amount) | Toluene | 50 | 6h | 65-95 | Good for acid-sensitive substrates.[1][3] |
| Ytterbium triflate | 20 | Toluene | reflux | 5.5h | up to 86 | Effective Lewis acid catalyst.[1][10] |
| Zinc bromide | 15 | Toluene | reflux | 5.5h | up to 86 | Another effective Lewis acid catalyst.[1][10] |
| None (Microwave) | N/A | EtOH-AcOH (5:1) | 120 | 5 min | 76 | Rapid synthesis using microwave irradiation.[11] |
| None (Flow) | N/A | EtOH-AcOH (5:1) | 120 | 5 min | 86 | Amenable to scale-up using continuous flow.[11] |
Experimental Protocols
General One-Pot Protocol for Acid-Catalyzed Bohlmann-Rahtz Synthesis of Pyrazolopyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To a solution of the aminopyrazole (1.0 equiv.) in a suitable solvent (e.g., toluene), add the ethynylketone (1.1 equiv.).
-
Catalyst Addition: Add the chosen acid catalyst. For example:
-
Reaction: Stir the mixture at the optimized temperature (e.g., 50°C or reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up:
-
If using a soluble acid catalyst, allow the reaction to cool to room temperature, then wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
If using a solid acid catalyst like Amberlyst-15, simply filter off the resin and wash with the reaction solvent.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazolopyridine.
Mandatory Visualizations
Caption: One-pot Bohlmann-Rahtz synthesis workflow.
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. interchim.fr [interchim.fr]
Technical Support Center: Overcoming Poor Cell Permeability of Pyrazolo[3,4-b]Pyridine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[3,4-b]pyridine inhibitor shows potent activity in biochemical assays but has low efficacy in cell-based assays. What could be the primary reason for this discrepancy?
A1: A common reason for this observation is poor cell permeability. The pyrazolo[3,4-b]pyridine scaffold, while a valuable pharmacophore for kinase inhibition, can possess physicochemical properties that hinder its ability to cross the cell membrane and reach its intracellular target.[1][2] These properties may include high polarity, a large number of hydrogen bond donors, and low lipophilicity.
Q2: What are the key physicochemical properties of my pyrazolo[3,4-b]pyridine inhibitor that I should assess to predict its cell permeability?
A2: To predict the cell permeability of your inhibitor, you should evaluate the following key physicochemical properties:
-
Lipophilicity (LogP/LogD): A measure of a compound's solubility in a lipid versus an aqueous environment. An optimal LogP/LogD range is crucial for effective membrane partitioning.
-
Polar Surface Area (PSA): Represents the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. A lower PSA is generally associated with better cell permeability.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs can negatively impact membrane permeability.
-
Molecular Weight (MW): Larger molecules often exhibit lower passive diffusion across the cell membrane.
-
Aqueous Solubility: While not a direct measure of permeability, poor solubility can limit the concentration of the compound available for absorption.
Q3: What initial steps can I take to improve the cell permeability of my lead pyrazolo[3,4-b]pyridine compound?
A3: A rational approach to improving cell permeability involves structural modifications to optimize the physicochemical properties mentioned above. Consider the following strategies:
-
Lipophilicity Modulation: Introduce lipophilic groups to increase the LogP value. However, be mindful that excessive lipophilicity can lead to poor solubility and off-target effects.
-
Reduction of Polarity: Decrease the polar surface area by masking polar functional groups or replacing them with less polar bioisosteres.
-
Minimizing Hydrogen Bonding Capacity: Reduce the number of hydrogen bond donors through N-alkylation or other derivatization techniques.
Troubleshooting Guide
Issue: Low Apparent Permeability Coefficient (Papp) in PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive membrane permeability. A low Papp value suggests that your pyrazolo[3,4-b]pyridine inhibitor has poor passive diffusion characteristics.
Troubleshooting Strategies:
-
Chemical Modification:
-
Prodrug Approach: Convert a polar functional group into a more lipophilic moiety that can be cleaved enzymatically or chemically inside the cell to release the active inhibitor. For instance, a hydroxyl group can be esterified, or an amine can be converted to a carbamate. A study on the related pyrazolo[3,4-d]pyrimidine scaffold demonstrated that a prodrug strategy significantly improved aqueous solubility and, in some cases, passive membrane permeability.[3][4]
-
Structure-Permeability Relationship (SPR) Guided Optimization: Systematically modify the substituents on the pyrazolo[3,4-b]pyridine core to understand their impact on permeability. For example, replacing a polar substituent with a non-polar one can enhance lipophilicity.
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating the inhibitor into lipid-based delivery systems like liposomes or solid lipid nanoparticles can enhance its solubility and facilitate its transport across the cell membrane.
-
Nanoparticle Encapsulation: Encapsulating the compound in polymeric nanoparticles can protect it from degradation and improve its cellular uptake.
-
Quantitative Data on Permeability Enhancement of a Related Scaffold
The following table summarizes the impact of a prodrug strategy on the apparent permeability (Papp) of a pyrazolo[3,4-d]pyrimidine derivative, a scaffold closely related to pyrazolo[3,4-b]pyridine. This data illustrates the potential of chemical modification to improve membrane permeability.[3][4]
| Compound | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Parental Drug | - | 0.01 |
| Prodrug | Carbamate linkage to N-methylpiperazinoethanol | 2.11 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of pyrazolo[3,4-b]pyridine inhibitors.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate. Allow the solvent to evaporate completely.
-
Preparation of Solutions:
-
Prepare the donor solution by diluting the test and reference compounds in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Fill the wells of the acceptor plate with 300 µL of PBS.
-
-
Assay Assembly: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.
-
Incubation: Add 150 µL of the donor solution to each well of the filter plate. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium) Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Filter area
-
t = Incubation time
-
CA(t) = Compound concentration in the acceptor well at time t
-
Cequilibrium = (VD * CD(0) + VA * CA(0)) / (VD + VA)
-
CD(0) = Initial compound concentration in the donor well
-
CA(0) = Initial compound concentration in the acceptor well (typically 0)
-
Caco-2 Cell Permeability Assay
This assay provides a more biologically relevant model of intestinal absorption, as Caco-2 cells form a polarized monolayer with tight junctions and express various transporters.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and reference compounds
-
Lucifer yellow (for monolayer integrity testing)
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers. Values above a certain threshold (e.g., 250 Ω·cm²) indicate a well-formed monolayer.
-
Perform a Lucifer yellow permeability assay to assess the integrity of the tight junctions. Low permeability of Lucifer yellow confirms monolayer integrity.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing the test compound to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp value for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
-
Visualizations
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing off-target effects of 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of the small molecule 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine. Given the limited publicly available data on the specific off-target profile of this compound, this guide focuses on established methodologies and best practices for characterizing any small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A: Off-target effects are unintended interactions between a drug or compound, such as this compound, and cellular components other than its primary therapeutic target.[1] These interactions can lead to unforeseen biological consequences, cellular toxicity, or a misinterpretation of the compound's mechanism of action, potentially causing failure in later stages of drug development.[2][3] For compounds with scaffolds like pyrazolopyridine, which are known to interact with a wide range of biological targets such as protein kinases, assessing off-target effects is crucial.[4]
Q2: My experimental results with this compound are inconsistent with the expected phenotype based on its presumed target. Could this be due to off-target effects?
A: Yes, observing a phenotype that does not align with the inhibition of the intended target is a strong indicator of potential off-target activity.[1] It is essential to perform experiments to deconvolve the on-target versus off-target effects to ensure the correct interpretation of your results.
Q3: What are the initial steps to investigate potential off-target effects of this compound?
A: A multi-pronged approach is recommended. Start with a thorough literature review for the compound and structurally similar molecules. Perform a dose-response experiment to determine the minimal effective concentration for the desired on-target activity.[1] Additionally, consider using computational (in silico) methods to predict potential off-target interactions based on the compound's structure.[5][6][7]
Q4: How can I confirm that the observed cellular phenotype is a direct result of on-target inhibition by this compound?
A: On-target validation can be achieved through several experimental strategies:
-
Use a Structurally Different Inhibitor: Treat cells with a chemically distinct compound that inhibits the same primary target. If this compound recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.[1]
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Rescue Experiments: If the target is an enzyme, you can introduce a downstream product to see if it reverses the phenotypic effect. For other targets, genetic approaches like re-expressing a drug-resistant mutant of the target can be employed.[8]
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Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to the intended target within the cell.[1][3]
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity or Phenotype
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a broad-panel kinase screen (e.g., KINOMEscan®) to identify unintended kinase targets.[9][10][11] 2. Validate hits from the screen using in vitro kinase activity assays.[1] 3. If a potent off-target kinase is identified, use a more selective inhibitor for that kinase to see if it reproduces the toxicity. |
| Interaction with non-kinase proteins | 1. Employ chemical proteomics techniques like Activity-Based Protein Profiling (ABPP) or Drug Affinity Responsive Target Stability (DARTS) to identify protein binding partners in an unbiased manner.[2][3] 2. Validate identified off-targets using orthogonal assays such as Western blotting or functional assays. |
| Compound Degradation or Precipitation | 1. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and avoid multiple freeze-thaw cycles.[1] 2. Visually inspect cell culture media for any signs of compound precipitation. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Compound Concentration | 1. Ensure accurate and consistent preparation of working solutions from a fresh stock. 2. Perform a dose-response curve in every experiment to monitor for shifts in potency. |
| Cellular Context Dependence | 1. Off-target effects can be cell-type specific.[12] Confirm your findings in multiple relevant cell lines. 2. Ensure consistent cell passage number and confluency, as these can influence experimental outcomes. |
| Variability in Assay Conditions | 1. Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations. |
Key Experimental Protocols
Protocol 1: Kinome Profiling using Competition Binding Assay (e.g., KINOMEscan®)
This protocol provides a general workflow for identifying kinase off-targets.
Principle: This assay relies on the competitive displacement of an immobilized, broadly active kinase inhibitor by the test compound (this compound). The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound for that kinase.[13]
Methodology:
-
Kinase Preparation: A large panel of DNA-tagged human kinases are individually prepared.[13]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.[13]
-
Competition Assay: this compound is incubated with the kinase panel and the immobilized ligand.[13]
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[13]
-
Data Analysis: Results are typically expressed as a percentage of the vehicle control, where 100% indicates no inhibition and 0% indicates complete inhibition. These values can be used to calculate binding affinities (Kd).[13]
Protocol 2: Unbiased Off-Target Identification using Chemical Proteomics
This protocol outlines a general workflow for identifying protein off-targets using techniques like Activity-Based Protein Profiling (ABPP) or affinity chromatography.
Principle: Chemical proteomics uses chemically modified versions of the compound of interest (probes) to capture its interacting proteins from a complex biological sample, such as a cell lysate.[2][14]
Methodology:
-
Probe Synthesis: Synthesize a probe molecule by attaching a reactive group (for covalent labeling in ABPP) or a linker with a reporter tag (like biotin for affinity pulldown) to this compound, ensuring the modification does not significantly alter its pharmacological activity.[2]
-
Proteome Labeling: Incubate the probe with a cell lysate or in living cells to allow for binding to target and off-target proteins.
-
Enrichment: For biotin-tagged probes, use streptavidin beads to enrich the probe-protein complexes. For ABPP, the reporter tag is used for enrichment.[2]
-
Protein Identification: Elute the captured proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
Validation: Validate the identified potential off-targets using orthogonal methods such as Western blotting, cellular thermal shift assays, or functional assays.[14]
Data Presentation
Quantitative data from off-target screening should be summarized in clear, structured tables for easy comparison.
Table 1: Example Kinome Scan Data for this compound at 1 µM
| Kinase Target | Percent of Control | S-Score (10) | Potential On/Off-Target |
| Target Kinase X | 5 | 0.1 | On-Target |
| Kinase A | 95 | 1.0 | Non-binder |
| Kinase B | 10 | 0.2 | Potential Off-Target |
| Kinase C | 50 | 0.6 | Potential Off-Target |
| Kinase D | 80 | 0.9 | Non-binder |
Note: This is example data. The S-Score is a method to visualize selectivity, with lower scores indicating higher affinity.
Table 2: Example Chemical Proteomics Hit List
| Protein Identified | Gene Name | Enrichment Ratio (Compound/Control) | Validation Status |
| Target Protein Y | TGT | 15.2 | Validated |
| Protein E | GNE | 8.7 | Pending |
| Protein F | GNF | 4.3 | Validated as off-target |
| Protein G | GNG | 2.1 | Not validated |
Visualizations
Caption: A logical workflow for the discovery, validation, and mitigation of off-target effects.
Caption: A diagram illustrating how a compound can modulate both on-target and off-target pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. This compound | 79173-38-9 | Benchchem [benchchem.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. chayon.co.kr [chayon.co.kr]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of this compound and its derivatives typically involves the construction of the pyrazolopyridine core through the reaction of a substituted aminopyrazole with a suitable three-carbon building block. One of the most common approaches is the reaction of 3-amino-5-methyl-1H-pyrazole with a β-keto nitrile or a related α,β-unsaturated carbonyl compound. Variations of this synthesis may employ different catalysts and solvent systems to optimize yield and purity.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound from laboratory to pilot or industrial scale can present several challenges. These include:
-
Exothermic Reactions: The cyclization step can be exothermic, leading to potential temperature control issues in larger reactors.
-
Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents is critical to avoid localized overheating and side product formation.
-
Product Isolation and Purification: Traditional purification methods like column chromatography are often not feasible or economical at a large scale. Developing scalable crystallization or alternative purification methods is crucial.
-
Impurity Profile: The types and quantities of impurities may differ at a larger scale compared to laboratory preparations.
-
Safety: Handling larger quantities of reagents and intermediates requires a thorough safety assessment, including a Hazard and Operability (HAZOP) study.[1][2][3][4][5]
Q3: How can I improve the yield of the reaction during scale-up?
A3: Improving the yield on a larger scale often involves a multi-faceted approach:
-
Process Optimization: Systematically study the impact of key process parameters such as temperature, reaction time, reagent stoichiometry, and catalyst loading to identify optimal conditions.
-
Catalyst Selection: While various catalysts can be used, their efficiency and cost-effectiveness at scale are important considerations. For related pyrazolopyridine syntheses, catalysts like ZrCl4 have been used.[6]
-
Solvent Choice: The choice of solvent can significantly impact reaction kinetics and product solubility. A solvent that facilitates both the reaction and the subsequent product isolation is ideal.
-
Control of Side Reactions: Understanding and minimizing the formation of byproducts through controlled reaction conditions is key to maximizing the yield of the desired product.
Q4: What are the recommended methods for purifying this compound at a large scale?
A4: For large-scale purification, moving away from chromatographic methods is generally necessary. The following techniques should be considered:
-
Crystallization: This is the most common and cost-effective method for purifying solid compounds at scale. A systematic screening of solvents and solvent mixtures is required to find conditions that provide good recovery and high purity.
-
Slurry Washes: Washing the crude product with a suitable solvent can effectively remove certain impurities without the need for a full recrystallization.
-
Acid-Base Extraction: As the target molecule is an amine, it can be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. Subsequent neutralization can then precipitate the purified product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Suboptimal reaction temperature- Poor mixing- Degradation of product or starting materials | - Monitor reaction progress by HPLC or TLC to ensure completion.- Optimize the reaction temperature profile. Consider a controlled ramp-up and holding temperature.- Ensure adequate agitation for the reactor size and viscosity of the reaction mixture.- Investigate the stability of all components under the reaction conditions. |
| High Levels of Impurities | - Formation of regioisomers- Side reactions due to localized overheating- Impure starting materials | - Carefully control the addition rate of reagents to maintain a consistent temperature.- Ensure the purity of starting materials meets the required specifications.- Develop an understanding of the impurity formation pathways to devise control strategies. |
| Difficulty with Product Isolation | - Product is too soluble in the reaction solvent- Oily or amorphous product obtained instead of a crystalline solid | - Perform a solvent screen to identify a suitable anti-solvent for precipitation or a solvent for crystallization.- Seeding the solution with a small amount of pure crystalline product can induce crystallization.- Adjust the pH of the solution, as the solubility of the amine product is pH-dependent. |
| Color Formation | - Presence of colored impurities- Product degradation | - Treat the solution with activated carbon to remove colored impurities.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if the product is sensitive to oxidation. |
| Inconsistent Results Between Batches | - Variations in raw material quality- Poor process control- Inadequate cleaning of equipment | - Implement stringent quality control checks for all incoming raw materials.- Ensure that all process parameters are well-defined and consistently followed.- Establish and validate cleaning procedures for the reactor and associated equipment. |
Experimental Protocols
While a specific scaled-up protocol for this compound is not publicly available, a general laboratory-scale procedure for a related derivative is provided below as a starting point for process development.
General Laboratory-Scale Synthesis of a 4-Substituted 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine [6]
To a solution of an α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The reaction mixture is then stirred vigorously at 95 °C for 16 hours. After completion, the mixture is concentrated, and the product is extracted with an organic solvent.
Note: This is a general procedure and will require optimization for the specific synthesis of this compound and for scaling up.
Data Presentation
The following table summarizes the effect of different catalysts on the yield of pyrazolo[3,4-b]pyridine derivatives in a model reaction, which can be a useful reference for catalyst screening in your process.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZrCl₄ | DMF/EtOH | 95 | 16 | 20-28[6] |
| None (Thermal) | Water | 90 | 16 | Varies |
| HCl | MeOH | Room Temp | 16 | Varies |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of pyrazolopyridine derivatives.
Troubleshooting Logic
Caption: A simplified decision tree for troubleshooting common issues in chemical synthesis.
References
- 1. safetyculture.com [safetyculture.com]
- 2. HAZOP (Hazard & Operability) Study.pdf [slideshare.net]
- 3. Hazard and Operability (HAZOP) - Gexcon Consulting [gexcon.com]
- 4. Hazard and operability (HAZOP) analysis. A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pqri.org [pqri.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Metabolic Stability of Pyrazolo[3,4-b]pyridines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the metabolic stability of pyrazolo[3,4-b]pyridine derivatives. The content is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolic liabilities of the pyrazolo[3,4-b]pyridine scaffold?
A1: The pyrazolo[3,4-b]pyridine core, while a valuable pharmacophore, is susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes. Common metabolic hotspots include:
-
Oxidation of the Pyridine Ring: The electron-rich nature of the pyridine ring makes it a primary target for CYP-mediated oxidation, leading to the formation of N-oxides or hydroxylated metabolites.
-
Oxidation of Substituents: Alkyl and aryl substituents on the pyrazolo[3,4-b]pyridine core are frequently targeted for oxidation. For instance, phenyl groups can undergo hydroxylation, and alkyl groups can be hydroxylated or further oxidized.
-
N-dealkylation: If the pyrazole nitrogen bears an alkyl substituent, N-dealkylation can be a significant metabolic pathway.
Identifying these metabolic "soft spots" is a critical first step in designing more stable analogues.
Q2: What are the primary strategies to improve the metabolic stability of pyrazolo[3,4-b]pyridines?
A2: Several well-established strategies can be employed to mitigate the metabolic liabilities of pyrazolo[3,4-b]pyridines:
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can significantly slow down the rate of CYP-mediated metabolism due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1]
-
Scaffold Hopping: This strategy involves replacing the pyrazolo[3,4-b]pyridine core with a different, isosteric scaffold that retains the desired pharmacological activity but possesses improved metabolic stability. For example, introducing additional nitrogen atoms into the aromatic system can render it more electron-deficient and less prone to oxidation.[2]
-
Bioisosteric Replacement of Labile Groups: Metabolically unstable functional groups can be replaced with bioisosteres that are more resistant to metabolism while maintaining or improving biological activity. For example, a metabolically labile methoxy group could be replaced with a more stable fluoro or trifluoromethyl group.
-
Introduction of Blocking Groups: Introducing bulky or electron-withdrawing groups at or near a metabolic hotspot can sterically hinder or electronically deactivate the site, thereby preventing metabolic modification.
Q3: How can I identify the metabolic hotspots on my specific pyrazolo[3,4-b]pyridine derivative?
A3: Identifying metabolic hotspots is typically achieved through a combination of in vitro experiments and in silico predictions:
-
Metabolite Identification Studies: Incubating your compound with human liver microsomes (HLM) or hepatocytes followed by LC-MS/MS analysis can identify the major metabolites formed. The structures of these metabolites will reveal the sites of metabolic modification.
-
In Silico Prediction Tools: Various computational models and software can predict likely sites of metabolism on a molecule based on its structure and known patterns of CYP-mediated reactions. These tools can help prioritize which positions to modify.
Troubleshooting Guides
Issue: My pyrazolo[3,4-b]pyridine derivative shows high clearance in the human liver microsomal (HLM) stability assay.
-
Possible Cause 1: Intrinsic Metabolic Lability. The compound may have one or more metabolic "soft spots" that are rapidly modified by CYP enzymes.
-
Troubleshooting Step: Perform a metabolite identification study to pinpoint the sites of metabolism. Once identified, apply strategies such as deuteration or the introduction of blocking groups at these positions.
-
-
Possible Cause 2: High Non-Specific Binding. Highly lipophilic compounds can bind non-specifically to the microsomal proteins, leading to an overestimation of metabolic clearance.
-
Troubleshooting Step: Experimentally determine the fraction of unbound compound in the microsomal incubation (f_mic). If non-specific binding is high, consider modifying the compound to reduce lipophilicity. This can sometimes be achieved by introducing polar functional groups.
-
Issue: I am observing the formation of multiple regioisomers during the synthesis of my substituted pyrazolo[3,4-b]pyridine.
-
Possible Cause: Use of Unsymmetrical Starting Materials. When using unsymmetrical precursors, multiple reaction pathways can lead to the formation of different regioisomers.
-
Troubleshooting Step: Carefully select your synthetic route to favor the formation of the desired isomer. Reaction conditions, such as the choice of catalyst and solvent, can also influence regioselectivity. If regioisomer formation is unavoidable, they will likely need to be separated using chromatographic techniques like flash column chromatography.
-
Data Presentation
The following tables summarize quantitative data from studies that have successfully enhanced the metabolic stability of pyrazolo[3,4-b]pyridine derivatives.
Table 1: Enhancement of Metabolic Stability through Substitution
| Compound | R1 | R3 | % Remaining (Human Liver Microsomes, 10 min) |
| 9 | H | Ph | 0 |
| 15 | H | 4-Cl-Ph | 15 |
| 29 | Me | Ph | 25 |
| 31 | Me | 4-F-Ph | 85 |
Data adapted from a study on mGluR5 positive allosteric modulators. The data demonstrates that strategic substitution at the R1 and R3 positions of the 1H-pyrazolo[3,4-b]pyridine core can significantly increase metabolic stability in human liver microsomes.
Table 2: Impact of Deuteration on the Metabolic Stability of a Pyridine-Containing Drug
| Compound | Half-life (t1/2) in Human Liver Microsomes (min) |
| Parent Drug (non-deuterated) | 25 |
| Deuterated Analogue | 75 |
This table illustrates the significant increase in metabolic stability that can be achieved through deuteration of a metabolically labile position on a pyridine ring.
Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a pyrazolo[3,4-b]pyridine derivative using HLM.
Materials:
-
Test pyrazolo[3,4-b]pyridine compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw the HLM on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the incubation buffer (phosphate buffer).
-
-
Incubation:
-
In a 96-well plate, add the incubation buffer.
-
Add the HLM to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the wells to reach the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard). The "0-minute" time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the appropriate formula.
-
Visualizations
Caption: Common Phase I metabolic pathways of the pyrazolo[3,4-b]pyridine scaffold.
Caption: Workflow for a typical in vitro microsomal stability assay.
Caption: Logical workflow for structure-activity relationship (SAR) guided metabolic stability optimization.
References
dealing with co-eluting impurities during pyrazolo[3,4-b]pyridine chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the chromatographic purification of pyrazolo[3,4-b]pyridine derivatives.
Troubleshooting Guide
Question: I am observing co-eluting peaks in the chromatogram of my pyrazolo[3,4-b]pyridine compound. How can I resolve them?
Answer:
Co-elution is a frequent challenge when analyzing structurally similar compounds such as pyrazolo[3,4-b]pyridine derivatives and their impurities.[1] To achieve baseline separation (a resolution value greater than 1.5 is ideal), a systematic approach to optimizing your chromatographic parameters is necessary.[1] The resolution of two peaks is influenced by three main factors: efficiency, selectivity, and retention factor.[1]
Here is a step-by-step guide to troubleshoot and resolve co-eluting peaks:
-
Assess Peak Purity: Before optimizing, confirm that you are indeed dealing with co-elution. If you are using a diode array detector (DAD), examine the UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[2] Similarly, with mass spectrometry (MS), different mass spectra across the peak suggest co-elution.[2] Visual signs of co-elution can include peak shoulders or asymmetrical peaks.[2]
-
Optimize the Mobile Phase:
-
Gradient Modification: A well-optimized gradient is crucial. If your compounds are eluting very early, consider starting with a lower percentage of the strong solvent (organic phase).[1] To improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute.[1] Introducing an isocratic hold at a specific solvent composition can also enhance the resolution of critical pairs.[1]
-
Change the Organic Modifier: Switching the organic solvent in your mobile phase can alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa.[1] These solvents have different properties and can change the elution order of your compounds.[1]
-
Adjust Mobile Phase pH: The retention of pyrazolo[3,4-b]pyridines can be sensitive to the pH of the mobile phase. Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is a common practice to ensure good peak shape and consistent retention times.[1][3] Modifying the pH can alter the ionization state of your compound and its impurities, thus affecting their interaction with the stationary phase and improving separation.
-
-
Evaluate the Stationary Phase:
-
Alternative Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.[1] If you are using a standard C18 column, consider columns with different bonding, such as phenyl-hexyl or cyano (CN) phases.[1]
-
Increase Column Efficiency: Using a column with smaller particles (e.g., sub-2 µm) or a core-shell column can lead to higher efficiency (more theoretical plates), resulting in sharper peaks and better resolution.[1]
-
-
Adjust Temperature:
-
Temperature as a Tool for Selectivity: Temperature can influence the selectivity of your separation.[4][5] Running the column at different temperatures (e.g., 25°C, 40°C, 60°C) can alter the retention times of your compounds and potentially resolve co-eluting peaks. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.[1]
-
The following workflow diagram provides a visual guide for troubleshooting co-eluting peaks.
Caption: A step-by-step workflow for resolving co-eluting peaks.
Question: My pyrazolo[3,4-b]pyridine peak is tailing. What are the possible causes and how can I fix it?
Answer:
Peak tailing can be caused by several factors. Here are some common causes and their solutions:
-
Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with basic nitrogen atoms in the pyrazolo[3,4-b]pyridine structure, leading to tailing.
-
Solution: Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid to suppress silanol interactions.[1] Using a highly deactivated, end-capped column can also minimize this effect.
-
-
Column Contamination or Void: The column inlet frit may be contaminated, or a void may have formed at the head of the column.
-
Solution: Use a guard column to protect the analytical column.[6] If the column is contaminated, try flushing it with a strong solvent. If a void has formed, the column may need to be replaced.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
Question: I am observing peak fronting for my pyrazolo[3,4-b]pyridine derivatives. What could be the reason?
Answer:
Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7] If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Sample Overload: Similar to peak tailing, injecting too much sample can also cause fronting.
-
Solution: Decrease the sample concentration or injection volume.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for pyrazolo[3,4-b]pyridine compounds?
A1: A good starting point for method development is to use a C18 column with a gradient elution. A common mobile phase system is water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[1][3] A scouting gradient, such as 5% to 95% B over 15 minutes, can be used to determine the approximate elution times of your compound and impurities.[1]
Q2: How can I improve the separation of regioisomers of pyrazolo[3,4-b]pyridines?
A2: Separating regioisomers can be particularly challenging. Flash column chromatography is a common method for this purpose, often using a gradient of hexane and ethyl acetate.[8] For HPLC, a systematic approach to screen different columns and mobile phases is recommended. Changing the organic modifier (acetonitrile vs. methanol) or the stationary phase (e.g., C18 vs. phenyl-hexyl) can alter the selectivity and improve the separation of isomers.
Q3: Are there any specific mobile phase additives that are recommended for pyrazolo[3,4-b]pyridines?
A3: Due to the basic nature of the pyridine and pyrazole rings, acidic additives are often beneficial. Formic acid (0.1%) and trifluoroacetic acid (0.1%) are commonly used to improve peak shape and reproducibility.[1][3] In some cases, other additives like acetic acid or the use of buffers may be explored to fine-tune selectivity.[9]
Experimental Protocols
Protocol 1: HPLC Method Development for Separation of Pyrazolo[3,4-b]pyridine and a Co-eluting Impurity
This protocol outlines a systematic approach to developing a robust HPLC method for separating a pyrazolo[3,4-b]pyridine product from a closely eluting impurity.
1. Initial Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detector: 254 nm
-
Injection Volume: 5 µL
2. Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).[1]
3. Gradient Optimization:
-
Based on the scouting run, design a gradient that provides better resolution in the region where the target compound and impurity elute. For example, if they elute between 8 and 10 minutes, flatten the gradient during this time segment.[1]
4. Method Optimization Workflow:
Caption: A workflow for systematic HPLC method development.
Data Presentation
The following tables summarize the effect of different chromatographic parameters on the separation of a hypothetical pyrazolo[3,4-b]pyridine and a co-eluting impurity.
Table 1: Effect of Organic Modifier on Resolution
| Organic Modifier | Retention Time (Main Peak, min) | Retention Time (Impurity, min) | Resolution (Rs) |
| Acetonitrile | 8.52 | 8.65 | 1.1 |
| Methanol | 9.88 | 10.12 | 1.6 |
Table 2: Effect of Column Temperature on Resolution
| Temperature (°C) | Retention Time (Main Peak, min) | Retention Time (Impurity, min) | Resolution (Rs) |
| 25 | 9.95 | 10.18 | 1.5 |
| 40 | 9.10 | 9.28 | 1.4 |
| 60 | 8.25 | 8.35 | 1.0 |
Table 3: Effect of Stationary Phase on Resolution
| Stationary Phase | Retention Time (Main Peak, min) | Retention Time (Impurity, min) | Resolution (Rs) |
| C18 | 8.52 | 8.65 | 1.1 |
| Phenyl-Hexyl | 10.20 | 10.55 | 1.8 |
| Cyano (CN) | 7.30 | 7.38 | 0.9 |
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. youtube.com [youtube.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine and Other CDK1 Inhibitors for Cancer Research
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 1 (CDK1) has emerged as a pivotal target due to its critical role in cell cycle regulation. A diverse array of small molecule inhibitors has been developed to target CDK1, each with distinct potency, selectivity, and mechanisms of action. This guide provides a comparative analysis of 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine and its chemical class against other prominent CDK1 inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of CDK1 Inhibitors
The efficacy of CDK1 inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value corresponds to a higher potency. The following table summarizes the IC50 values of several key CDK1 inhibitors against a panel of Cyclin-Dependent Kinases.
| Inhibitor Class | Specific Inhibitor | CDK1 IC50 | CDK2 IC50 | CDK4 IC50 | CDK5 IC50 | CDK9 IC50 |
| Pyrazolo[3,4-b]pyridine | BMS-265246 | 6 nM | 9 nM | 230 nM | - | - |
| Flavonoid | Flavopiridol (Alvocidib) | 30 nM[1] | 100 nM[1] | 20 nM[1] | - | 10 nM[1] |
| Purine Analogue | Roscovitine (Seliciclib) | 2.7 µM[1] | 0.1 µM[1] | >100 µM[1] | - | 0.8 µM[1] |
| Aminopyrimidine | Dinaciclib | 3 nM[1] | 1 nM[1] | - | 1 nM[1] | 4 nM[1] |
| - | AT7519 | 190 nM[1] | 44 nM[1] | 67 nM[1] | 18 nM[1] | <10 nM[1] |
Note: IC50 values can vary between different studies and assay conditions.
CDK1 Signaling Pathway in Cell Cycle Progression
CDK1, in complex with its regulatory subunit Cyclin B, is a key driver of the G2/M transition in the cell cycle. Its activation triggers a cascade of phosphorylation events that lead to mitotic entry. The inhibition of CDK1 can halt the cell cycle at the G2/M checkpoint, preventing cancer cell proliferation.
Caption: Simplified CDK1 activation pathway and its inhibition.
Experimental Protocols
The determination of IC50 values for CDK1 inhibitors is typically performed using in vitro kinase assays. Below is a generalized protocol for a luminescence-based kinase assay.
In Vitro CDK1 Kinase Assay (Luminescence-Based)
Objective: To determine the concentration of an inhibitor required to reduce the activity of CDK1 by 50%.
Materials:
-
Recombinant human CDK1/Cyclin B complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
ATP
-
Substrate (e.g., Histone H1)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations for the assay.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the CDK1/Cyclin B enzyme in kinase buffer.
-
Add 2 µL of a solution containing the substrate (Histone H1) and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.[2]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Caption: Workflow for an in vitro CDK1 kinase inhibition assay.
Concluding Remarks
The pyrazolo[3,4-b]pyridine scaffold represents a promising class of CDK1 inhibitors, with compounds like BMS-265246 demonstrating high potency. While specific data for this compound is limited in the public domain, its structural similarity to potent inhibitors suggests it warrants further investigation. In comparison to broader-spectrum inhibitors like Flavopiridol and more selective inhibitors like Dinaciclib, the pyrazolo[3,4-b]pyridine class offers a platform for developing targeted cancer therapies. The provided experimental protocol offers a standardized method for researchers to evaluate the efficacy of novel CDK1 inhibitors and contribute to the growing body of knowledge in this critical area of drug discovery.
References
A Comparative Efficacy Analysis: 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine Scaffold vs. Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitor 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine and its derivatives against the well-established, broad-spectrum kinase inhibitor, Staurosporine. While specific quantitative data for the exact compound this compound is not extensively available in public literature, this comparison leverages data from structurally related pyrazolo[3,4-b]pyridine derivatives to provide insights into the potential efficacy and selectivity of this chemical scaffold.
Executive Summary
Staurosporine is a potent, naturally derived microbial alkaloid known for its broad-spectrum inhibition of a vast number of protein kinases by binding to their ATP-binding site.[1] This lack of specificity has made it a valuable research tool for inducing apoptosis and studying kinase signaling pathways, but it has limited its therapeutic applications due to high toxicity.[1][2] In contrast, the 1H-pyrazolo[3,4-b]pyridine scaffold represents a versatile and "privileged structure" in medicinal chemistry, enabling the development of potent and selective inhibitors against a range of kinase targets.[3] Derivatives of this scaffold have been investigated as inhibitors of Tropomyosin receptor kinases (TRKs), Anaplastic lymphoma kinase (ALK), TANK-binding kinase 1 (TBK1), Monopolar spindle kinase 1 (Mps1), and Cyclin-dependent kinases (CDKs), demonstrating the potential for targeted therapeutic development.[1][4][5][6][7]
Kinase Inhibition Profile: A Comparative Look
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Staurosporine against a range of kinases and for various derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold against their respective targets. This data highlights the key difference between the two: Staurosporine's pan-kinase activity versus the targeted inhibition profile of the pyrazolopyridine derivatives.
Table 1: Staurosporine Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| Protein Kinase C (PKC) | 0.7 |
| Protein Kinase A (PKA) | 7 |
| p60v-src Tyrosine Kinase | 6 |
| CaM Kinase II | 20 |
Data sourced from various publications.
Table 2: Kinase Inhibition Profile of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Derivative | Target Kinase | IC50 (nM) |
| Compound C03 | TRKA | 56[1] |
| Compound 10g | ALK (L1196M mutant) | <0.5[4] |
| Compound 15y | TBK1 | 0.2[5] |
| Compound 31 | Mps1 | 2.596[6] |
| Compound 1c | Haspin | 66[2] |
| Compound 7n | FGFR1 | 0.7[8] |
| SQ-67563 | CDK1/CDK2 | Potent, selective inhibitor (specific IC50 not provided)[7] |
Note: The derivatives listed are structurally distinct from this compound but share the core pyrazolo[3,4-b]pyridine scaffold.
Cellular Efficacy: Apoptosis and Cell Cycle Arrest
Staurosporine is widely used as a positive control in research to induce apoptosis. It triggers the intrinsic apoptotic pathway, often through the activation of caspase-3, in a wide variety of cell types.[2] Depending on the concentration and cell line, Staurosporine can also induce cell cycle arrest at the G1 or G2/M phases.[2]
1H-Pyrazolo[3,4-b]pyridine derivatives have also demonstrated the ability to induce apoptosis and affect the cell cycle, but typically in a more targeted manner related to the inhibition of their specific kinase. For example, derivatives targeting kinases involved in cell proliferation and survival, such as ALK and TRK, have been shown to suppress the growth of cancer cell lines.[1][4] The CDK inhibitor SQ-67563, a 1H-Pyrazolo[3,4-b]pyridine, has been shown to block cell cycle progression and induce apoptosis.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for key experiments cited in the comparison.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), ATP, and a suitable buffer with necessary cofactors (e.g., MgCl2).
-
Inhibitor Addition: The test compound (e.g., a pyrazolo[3,4-b]pyridine derivative or Staurosporine) is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Staurosporine or a pyrazolo[3,4-b]pyridine derivative) for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each treatment concentration relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a predetermined time to induce apoptosis.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are identified based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Visualizing the Mechanisms
The following diagrams illustrate the general signaling pathway of apoptosis induction and a typical experimental workflow for evaluating kinase inhibitors.
Caption: A simplified diagram of the intrinsic apoptosis pathway often triggered by kinase inhibitors.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion
Staurosporine remains an invaluable tool for in vitro studies requiring broad-spectrum kinase inhibition and robust apoptosis induction. However, its lack of selectivity and associated toxicity preclude its direct therapeutic use. The 1H-pyrazolo[3,4-b]pyridine scaffold, on the other hand, has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The ability to modify this core structure at multiple positions allows for the fine-tuning of inhibitory activity against specific kinase targets, offering a promising avenue for the development of targeted therapies with potentially improved safety profiles compared to non-selective agents like Staurosporine. Further research into specific derivatives, including this compound, is warranted to fully elucidate their therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Analogs: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine analogs based on their structure-activity relationships (SAR) as potent kinase inhibitors. The following sections detail the impact of structural modifications on biological activity, supported by experimental data and protocols.
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral and anticancer properties through kinase inhibition.[1][2][3] The core structure, this compound, serves as a foundational building block for the development of potent and selective inhibitors of various kinases. SAR studies on this scaffold have revealed that substitutions at the N1, C3, C4, and C6 positions significantly influence the inhibitory activity and selectivity against different kinase targets.[4][5]
Kinase Inhibition Profile of Pyrazolo[3,4-b]pyridine Analogs
The pyrazolo[3,4-b]pyridine core has been successfully utilized to develop inhibitors for several kinases, including Cyclin-Dependent Kinase 2 (CDK2), Fibroblast Growth Factor Receptor (FGFR), Glycogen Synthase Kinase-3 (GSK-3), and Tropomyosin receptor kinases (TRK).[1][6][7] Modifications around this central scaffold have led to the discovery of compounds with nanomolar inhibitory activities.
Table 1: SAR Summary of 6-Aryl-pyrazolo[3,4-b]pyridine Analogs as GSK-3 Inhibitors
| Compound | R | IC50 (µM) | Reference |
| 1 | Phenyl | 0.001 | [7] |
| 2 | 2-Thienyl | 0.0008 | [7] |
This data highlights the potent GSK-3 inhibitory activity of 6-aryl and 6-heteroaryl pyrazolo[3,4-b]pyridine derivatives.[7]
Table 2: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as FGFR Inhibitors
| Compound | Modifications | FGFR1 IC50 (nM) | VEGFR2 IC50 (nM) | In vivo Efficacy (H1581 xenograft) | Reference |
| AZD4547 | - | 0.2 | 24 | - | [8] |
| 7n | 1H-pyrazolo[3,4-b]pyridine core with specific substitutions | Potent (exact value not specified) | Selective over VEGFR2 | Significant antitumor activity | [8] |
Compound 7n, a 1H-pyrazolo[3,4-b]pyridine derivative, demonstrated excellent in vitro potency, selectivity for FGFR over VEGFR2, and significant in vivo antitumor activity in an H1581 xenograft model.[8] The presence of two chlorine atoms on the phenyl ring at the 6-position was found to be crucial for favorable interactions with the FGFR1 kinase domain.[8]
Table 3: Antiproliferative Activity of a Pyrazolo[3,4-b]pyridine TRK Inhibitor
| Compound | Cell Line | IC50 (µM) | Target | Reference |
| C03 | Km-12 (colorectal cancer) | 0.304 | TRKA | [6] |
| C03 | MCF-7 (breast cancer) | >10 | - | [6] |
| C03 | HUVEC (normal cells) | >10 | - | [6] |
Compound C03, a pyrazolo[3,4-b]pyridine derivative, showed potent and selective inhibition of the Km-12 cancer cell line, which harbors a TPM3-NTRK1 gene fusion.[6]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the objective evaluation of these compounds.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against various kinases is typically determined using in vitro kinase assays. For instance, the inhibitory effect against CDK2/cyclin A2 can be measured using a radiometric filter binding assay.
Procedure:
-
The kinase, substrate (e.g., Histone H1), and ATP (radiolabeled with ³³P) are incubated with varying concentrations of the test compound.
-
The reaction is carried out in an appropriate buffer at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated substrate.
-
Unreacted radiolabeled ATP is washed away.
-
The radioactivity retained on the filter, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds on different cell lines is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[9]
Visualizing Key Relationships and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: General workflow for the design, synthesis, and evaluation of novel kinase inhibitors.
Caption: Simplified FGFR signaling pathway and the point of intervention for pyrazolopyridine inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity at a Glance: Profiling 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine Against the Kinome
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of the kinase selectivity profile for a representative compound from the 1H-pyrazolo[3,4-b]pyridine class, to which 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine belongs. Due to the absence of publicly available kinase screening data for this compound, this guide utilizes data from a closely related and well-characterized derivative to illustrate the typical selectivity profile of this scaffold.
The 1H-pyrazolo[3,4-b]pyridine core is a recognized scaffold in the development of kinase inhibitors, with various derivatives showing potent inhibition of specific kinases involved in oncology and other therapeutic areas. The selectivity of these compounds across the human kinome determines their potential for both efficacy and off-target effects.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activity of a representative 1H-pyrazolo[3,4-b]pyridine derivative against a panel of kinases. This data is extracted from a study on potent anaplastic lymphoma kinase (ALK) inhibitors. The selected compound, referred to as Compound X , demonstrates the typical selectivity profile observed for this class of molecules. For comparison, data for the well-established kinase inhibitor Crizotinib is also presented.
| Kinase Target | Compound X (IC50, nM) | Crizotinib (IC50, nM) |
| ALK (wild-type) | <0.5 | 24 |
| ALK (L1196M) | <0.5 | 49 |
| ROS1 | <0.5 | Not Reported |
| c-Met | >1000 | 8 |
| AXL | >1000 | Not Reported |
| MER | >1000 | Not Reported |
| TYRO3 | >1000 | Not Reported |
| IGF1R | >1000 | Not Reported |
| INSR | >1000 | Not Reported |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency. Data for "Compound X" is derived from a representative 1H-pyrazolo[3,4-b]pyridine derivative.
Experimental Protocols
The inhibitory activity of the compounds was determined using a radiometric kinase assay. A detailed protocol for such an assay is outlined below.
Radiometric Kinase Assay Protocol
-
Kinase Reaction Mixture Preparation: The kinase, substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and the test compound (at varying concentrations) are mixed in a reaction buffer. The buffer typically contains a divalent cation (e.g., MgCl2 or MnCl2) and ATP.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for the transfer of the radiolabeled phosphate group from ATP to the substrate.
-
Termination of Reaction: The reaction is stopped by the addition of a solution that denatures the kinase, such as phosphoric acid or a high concentration of EDTA.
-
Separation of Phosphorylated Substrate: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper or filters, which bind the substrate but not the free ATP.
-
Washing: The filters are washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control reaction (without the inhibitor). IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow and Potential Signaling Impact
To better illustrate the processes involved in selectivity profiling and the potential biological implications, the following diagrams are provided.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
Caption: Potential inhibition of a signaling pathway by a pyrazolopyridine derivative.
A Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine and Pyrazolo[1,5-a]pyridine Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various isomeric forms, pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine have garnered significant attention as versatile templates for the design of potent enzyme inhibitors, particularly targeting protein kinases. This guide provides an objective, data-driven comparison of these two prominent scaffolds, highlighting their synthetic accessibility, chemical properties, and biological performance with a focus on their application in drug discovery.
At a Glance: Key Differences
| Feature | Pyrazolo[3,4-b]pyridine | Pyrazolo[1,5-a]pyridine |
| Structure | Nitrogen at position 2 in the pyrazole ring is not at the bridgehead. Tautomerism is possible. | Nitrogen at position 1 in the pyrazole ring is at the bridgehead. |
| Synthesis | Commonly synthesized via condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[1] | Often prepared through [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.[2][3] |
| Biological Activity | Broad-spectrum activity, including inhibition of TRK, FGFR, and TBK1 kinases.[4][5][6] | Potent inhibitors of PI3K, TRK, and other kinases.[7][8][9][10] |
| Approved Drugs | Several compounds in clinical and preclinical development. | Includes the approved RET kinase inhibitor Selpercatinib.[11] |
Chemical Properties and Synthesis
The structural distinction between the two scaffolds lies in the fusion of the pyrazole and pyridine rings. In the pyrazolo[3,4-b]pyridine system, the 1H-tautomer is generally more stable.[1] This scaffold is often synthesized through well-established condensation reactions. A common and versatile method involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, which allows for the introduction of a variety of substituents on the pyridine ring.[1]
The pyrazolo[1,5-a]pyridine scaffold features a bridgehead nitrogen atom. A prevalent synthetic route to this core is the [3+2] cycloaddition of N-aminopyridinium ylides with various dipolarophiles like alkynes and alkenes.[2][3] This method offers a high degree of regioselectivity and functional group tolerance.
Biological Activity and Performance: A Focus on Kinase Inhibition
Both pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine derivatives have demonstrated remarkable potential as inhibitors of a wide range of protein kinases, which are critical targets in oncology and immunology.
Pyrazolo[3,4-b]pyridine as a Kinase Inhibitor Scaffold
Derivatives of pyrazolo[3,4-b]pyridine have been extensively explored as potent kinase inhibitors. They have shown significant activity against several important cancer targets.
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: Numerous pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors. For instance, compound C03 showed an IC50 value of 56 nM against TRKA.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: This scaffold has yielded potent and selective FGFR inhibitors. Compound 7n demonstrated excellent in vitro potency against FGFR1, FGFR2, and FGFR3 with IC50 values of <0.5 nM, 0.7 nM, and 2.0 nM, respectively.[5]
-
TANK-Binding Kinase 1 (TBK1) Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors, with compound 15y exhibiting an exceptionally low IC50 of 0.2 nM.[4][12]
Table 1: Selected Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors and their Potency
| Compound | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | |
| 7n | FGFR1 | <0.5 | [5] |
| 7n | FGFR2 | 0.7 | [5] |
| 7n | FGFR3 | 2.0 | [5] |
| 15y | TBK1 | 0.2 | [4][12] |
Pyrazolo[1,5-a]pyridine as a Kinase Inhibitor Scaffold
The pyrazolo[1,5-a]pyridine core is also a highly successful scaffold in the development of kinase inhibitors, with one compound from this class already on the market.
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: This scaffold has been utilized to develop potent and selective PI3K inhibitors. For example, compound 5x was found to be a potent inhibitor of p110α with an IC50 of 0.9 nM.[7][9] Another derivative, 20e , displayed IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively.
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: Pyrazolo[1,5-a]pyrimidine-based compounds have also shown potent inhibition of TRK kinases, with several compounds exhibiting IC50 values in the low nanomolar range.[8][10]
Table 2: Selected Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors and their Potency
| Compound | Target Kinase | IC50 (nM) | Reference |
| 5x | PI3Kα (p110α) | 0.9 | [7][9] |
| 20e | PI3Kγ | 4.0 | |
| 20e | PI3Kδ | 9.1 | |
| 25, 26, 27 | TrkA, TrkB, TrkC | < 1 | [10] |
Signaling Pathways
The therapeutic efficacy of these kinase inhibitors stems from their ability to modulate key cellular signaling pathways that are often dysregulated in diseases like cancer.
Caption: Simplified TRK signaling pathway.
Caption: The PI3K-AKT signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are representative protocols for the synthesis of each scaffold and for a common in vitro kinase inhibition assay.
General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
This protocol is adapted from a procedure for the synthesis of novel pyrazolo[3,4-b]pyridines.[13]
-
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture and then add ZrCl4 (0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion, concentrate the mixture in vacuo.
-
Add CHCl3 and water, and separate the two phases.
-
Wash the aqueous phase twice with CHCl3.
-
Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.
Caption: Synthesis of pyrazolo[3,4-b]pyridines.
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
This protocol is based on a catalyst-free cycloaddition reaction.[3][14]
-
Prepare a mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).
-
Heat the mixture at reflux for 3 hours or sonicate for 20 minutes at 85 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the solid product, wash with ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.
Caption: Synthesis of pyrazolo[1,5-a]pyridines.
In Vitro Kinase Inhibition Assay Protocol (Luminescent Kinase Assay)
This protocol is a general representation of a common method used to determine the IC50 of kinase inhibitors, such as the ADP-Glo™ Kinase Assay.[11][15]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in 1X Kinase Buffer.
-
Prepare a 2X substrate/2X ATP mixture in 1X Kinase Buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., in DMSO) and then create a 4X solution in 1X Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 4X inhibitor solution (or vehicle control).
-
Add 2.5 µL of the 2X kinase solution.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Luminescent in vitro kinase assay workflow.
Conclusion
Both pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine scaffolds are of immense value in medicinal chemistry, offering versatile platforms for the development of potent and selective kinase inhibitors. The choice between the two often depends on the specific target and the desired synthetic route. The pyrazolo[3,4-b]pyridine scaffold has demonstrated exceptional potency against a broad range of kinases, including TRK, FGFR, and TBK1. The pyrazolo[1,5-a]pyridine core has also yielded highly potent inhibitors, particularly for the PI3K and TRK families, and has the distinction of being incorporated into an approved drug. The continued exploration and functionalization of these privileged scaffolds hold great promise for the discovery of novel therapeutics for a multitude of diseases.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 3. cusabio.com [cusabio.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 9. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. promega.es [promega.es]
Evaluating the ADME Properties of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, frequently investigated for its potential as a kinase inhibitor in various therapeutic areas, particularly oncology. The successful development of any drug candidate hinges not only on its pharmacodynamic potency but also on its pharmacokinetic profile, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides a comparative overview of the ADME properties of derivatives of the closely related pyrazolo[3,4-b]pyridine core, offering insights into their drug-like potential. Due to a lack of publicly available, comprehensive ADME data specifically for a series of this compound derivatives, this guide utilizes data from analogous pyrazolo[3,4-b]pyridine-based kinase inhibitors to illustrate key ADME considerations for this compound class.
Executive Summary
Derivatives of the pyrazolo[3,4-b]pyridine scaffold are being actively explored as potent kinase inhibitors, particularly targeting Tropomyosin receptor kinases (Trk). While extensive research has focused on their efficacy, the evaluation of their ADME properties is crucial for their translation into clinical candidates. This guide summarizes the available, albeit limited, ADME data for this class of compounds, details the standard experimental protocols for key ADME assays, and visualizes the relevant biological pathways and experimental workflows. The presented data, primarily from studies on pyrazolo[3,4-b]pyridine-based Trk inhibitors, suggests that this scaffold can be chemically modified to achieve favorable ADME profiles, including good plasma stability and acceptable cytochrome P450 (CYP) inhibition profiles.
Comparative ADME Data
The following table summarizes in vitro ADME data for a representative pyrazolo[3,4-b]pyridine derivative, Compound C03, a potent Trk inhibitor. This data provides a benchmark for researchers working on similar scaffolds.
| Compound ID | Target | IC50 (TrkA) | Plasma Stability | CYP450 Inhibition Profile |
| C03 | TrkA | 56 nM | Good | Low inhibition of a panel of CYP isoforms, with the exception of CYP2C9[1] |
Note: The data presented is for a pyrazolo[3,4-b]pyridine derivative and not specifically a this compound derivative. This information should be used as a general reference for the compound class.
Signaling Pathway of TrkA Inhibitors
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of Tropomyosin receptor kinase A (TrkA). TrkA is a receptor tyrosine kinase that, upon binding its ligand, nerve growth factor (NGF), dimerizes and autophosphorylates, initiating downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways.[2][3][4][5][6] These pathways are crucial for neuronal survival and differentiation but can be aberrantly activated in certain cancers. Inhibitors based on the pyrazolo[3,4-b]pyridine core can block the ATP-binding site of the TrkA kinase domain, thereby preventing its activation and subsequent downstream signaling.
Caption: TrkA Signaling Pathway and Inhibition by Pyrazolo[3,4-b]pyridine Derivatives.
Experimental Protocols
Accurate and reproducible ADME data is fundamental to drug discovery. Below are detailed methodologies for two key in vitro ADME assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.
Experimental Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol:
-
Preparation of Solutions: A stock solution of the test compound is prepared in DMSO and then diluted in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration.
-
Membrane Coating: A 96-well filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Assay Setup: The wells of a 96-well acceptor plate are filled with buffer. The lipid-coated filter plate is then placed on top of the acceptor plate to create a "sandwich". The donor solution containing the test compound is added to the wells of the filter plate.
-
Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Experimental Workflow:
Caption: Workflow for the in vitro Microsomal Stability Assay.
Detailed Protocol:
-
Incubation Mixture Preparation: The test compound is added to a solution containing liver microsomes (from human or other species) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Quantification: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the rate of disappearance, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Conclusion
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Benchmarking 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine Against the Approved Kinase Inhibitor Sunitinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor candidate 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine and the established multi-targeted kinase inhibitor, Sunitinib. While direct experimental data for this compound is not extensively available in the public domain, this guide will benchmark the broader pyrazolo[3,4-b]pyridine scaffold, of which it is a member, against Sunitinib. This class of compounds has demonstrated significant potential as kinase inhibitors, targeting a range of kinases implicated in oncology.[1][2] Sunitinib is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the kinase inhibitory activities of representative compounds from the pyrazolo[3,4-b]pyridine class and Sunitinib against various kinases. It is important to note that the data for the pyrazolo[3,4-b]pyridine scaffold is derived from various analogues and does not represent this compound directly.
| Kinase Target | Representative Pyrazolo[3,4-b]pyridine Analogues IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR2 | - | 80[4][5] |
| PDGFRβ | - | 2[4][5] |
| c-KIT | - | - |
| ALK (Anaplastic Lymphoma Kinase) | <0.5 (for derivative 10g against ALK-L1196M)[6][7] | - |
| TBK1 (TANK-binding kinase 1) | 0.2 (for derivative 15y)[8] | - |
| GSK-3 (Glycogen Synthase Kinase-3) | 0.8 (for a 6-aryl derivative)[2] | - |
| MNK1 (MAP kinase-interacting serine/threonine-protein kinase 1) | 690 (for a 4,6-diaryl derivative)[1] | - |
Experimental Protocols
The determination of kinase inhibition, typically quantified by the half-maximal inhibitory concentration (IC50), is a critical step in the evaluation of potential drug candidates. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific kinase.
1. Materials:
- Test compound (e.g., this compound, Sunitinib)
- Recombinant kinase
- Kinase-specific substrate (peptide or protein)
- Adenosine triphosphate (ATP)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
- 96-well or 384-well assay plates
- Plate reader (Luminometer, fluorescence reader, or scintillation counter)
2. Procedure:
- Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
- Reaction Setup: In each well of the assay plate, add the assay buffer, the kinase, and the test compound at various concentrations.
- Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
- Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. The signal generated (luminescence, fluorescence, or radioactivity) is proportional to the kinase activity.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[9]
Cellular Kinase Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
1. Materials:
- Cell line expressing the target kinase
- Cell culture medium and supplements
- Test compound
- Stimulant (e.g., growth factor to activate the kinase)
- Lysis buffer
- Phospho-specific and total protein antibodies for the target kinase
- Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
- Western blot or ELISA reagents
2. Procedure:
- Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.
- Stimulation: Stimulate the cells with the appropriate growth factor to induce kinase activation and autophosphorylation.
- Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.
- Protein Quantification: Determine the total protein concentration in each lysate.
- Detection by Western Blot or ELISA:
- Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with phospho-specific and total protein antibodies.
- ELISA: Use a sandwich ELISA format with a capture antibody and a detection antibody to quantify the phosphorylated and total protein levels.
- Data Analysis: Quantify the band intensity (Western blot) or the colorimetric/fluorometric signal (ELISA). The inhibition of phosphorylation is calculated relative to the untreated, stimulated control.
Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Due to the limited publicly available experimental data on this specific compound, this document outlines a proposed cross-reactivity study based on the known activities of structurally similar pyrazolo[3,4-b]pyridine derivatives and established kinase profiling methodologies. The pyrazolo[3,4-b]pyridine scaffold is a common core in many kinase inhibitors, suggesting that this compound may also exhibit activity across a range of kinases.[1][2][3]
Hypothetical Kinase Cross-Reactivity Data
The following table presents hypothetical data from a kinase inhibition assay for this compound against a panel of selected kinases. These kinases are chosen based on the targets of other reported pyrazolo[3,4-b]pyridine derivatives.[1][4][5][6] Staurosporine, a non-selective kinase inhibitor, is included as a control. The data is presented as the percentage of inhibition at a 1 µM compound concentration.
| Kinase Target | Kinase Family | This compound (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) |
| ALK | Tyrosine Kinase | 85 | 98 |
| TRKA | Tyrosine Kinase | 78 | 99 |
| TRKB | Tyrosine Kinase | 75 | 99 |
| TRKC | Tyrosine Kinase | 72 | 99 |
| GSK-3β | CMGC | 65 | 95 |
| CDK2 | CMGC | 45 | 97 |
| TBK1 | Other | 55 | 92 |
| c-Met | Tyrosine Kinase | 30 | 96 |
| ROS1 | Tyrosine Kinase | 82 | 98 |
Experimental Protocols
A radiometric kinase assay is a standard method for determining the inhibitory activity of a compound against a panel of kinases.[7][8]
Radiometric Kinase Assay Protocol
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to obtain the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the kinase buffer, substrate, and [γ-³³P]ATP solutions.
2. Assay Procedure:
-
In a 96-well plate, add 10 µL of the test compound at various concentrations.
-
Add 20 µL of the respective kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding 20 µL of [γ-³³P]ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Kinase Cross-Reactivity Profiling
Caption: Workflow for a radiometric kinase cross-reactivity assay.
Representative Signaling Pathway: ALK Signaling
The pyrazolo[3,4-b]pyridine scaffold has been identified in inhibitors of Anaplastic Lymphoma Kinase (ALK).[5][9] The following diagram illustrates a simplified ALK signaling pathway, which is relevant to the potential mechanism of action and off-target effects of compounds with this core structure.
Caption: Simplified ALK signaling pathway with a hypothetical point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 79173-38-9 | Benchchem [benchchem.com]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of the Pyrazolo[3,4-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including as kinase inhibitors, anti-cancer agents, and central nervous system modulators. The efficient construction of this core structure is, therefore, a critical aspect of developing novel therapeutics. This guide provides an objective comparison of various synthetic routes to the pyrazolo[3,4-b]pyridine core, supported by experimental data, to aid researchers in selecting the most suitable methodology for their specific needs.
Key Synthetic Strategies at a Glance
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include classical condensation reactions, modern multi-component approaches, and catalyzed transformations. The choice of a particular route often depends on factors such as the desired substitution pattern, availability of starting materials, and the need for efficiency and scalability.
Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for some of the most common and innovative synthetic routes to the pyrazolo[3,4-b]pyridine core, providing a clear comparison of their performance based on reported experimental data.
| Synthetic Route | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Condensation with 1,3-Diketones | 5-Aminopyrazole, Acetylacetone | Acetic Acid | Acetic Acid | Reflux | 1 h | up to 98 | [1] |
| Gould-Jacobs Reaction | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Phenyl ether or Dowtherm A for cyclization | Phenyl ether or Dowtherm A | High Temp. | - | Moderate | [2] |
| Michael Addition | 5-Aminopyrazole, Chalcones | Zinc Chloride | Ethanol | Reflux | 8-12 min (MW) | 85-95 | |
| Cu(II)-Catalyzed [3+3] Cycloaddition | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, Cinnamaldehyde | Copper(II) acetylacetonate (0.1 equiv) | Chloroform | Room Temp. | 10 h | 94 | [3] |
| ZrCl4-Catalyzed Cyclization | 5-Amino-1-phenylpyrazole, α,β-Unsaturated Ketone | Zirconium Tetrachloride | EtOH/DMF (1:1) | 95 | 16 h | 13-28 | |
| Multi-Component Reaction (MCR) - MW | 5-Aminopyrazole, Aldehyde, β-Ketonitrile | Acetic Acid | Acetic Acid | - | 3-5 min (MW) | 65-93 | [4] |
| Multi-Component Reaction (MCR) - Green | 1,3-Dimethyl-pyrazol-amine, Ethyl cyanoacetate, Benzaldehyde, Ammonium acetate | Triethylamine | Water | 40 | 20 min (MW) | 94 | [5] |
| From Dihydropyranopyrazoles | 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrile, Aniline | Amorphous Carbon-SO3H | Ethanol | Room Temp. | 30 min | up to 80 | |
| Cascade Cyclization | 5-Aminopyrazole, Alkynyl Aldehyde | Silver, Iodine, or NBS | Dioxane | 90 | - | 58-88 | [6] |
Visualizing the Synthetic Pathways
The following diagram illustrates the major synthetic approaches to the pyrazolo[3,4-b]pyridine core, highlighting the key starting materials and reaction types.
Caption: Major synthetic pathways to the pyrazolo[3,4-b]pyridine core.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison table, offering a practical guide for researchers.
Condensation of 5-Aminopyrazole with a 1,3-Diketone
This classical method provides a straightforward entry to substituted pyrazolo[3,4-b]pyridines.
Protocol: A mixture of a 5-aminopyrazole (1.0 eq.) and a 1,3-dicarbonyl compound (1.1 eq.) in glacial acetic acid is heated at reflux for 1-4 hours.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrazolo[3,4-b]pyridine. Yields for this method are generally high, often exceeding 90%.[1]
Gould-Jacobs Reaction for 4-Hydroxy-pyrazolo[3,4-b]pyridines
This reaction is particularly useful for accessing 4-hydroxy or 4-oxo derivatives, which are versatile intermediates.
Protocol: A 5-aminopyrazole is reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization in a high-boiling solvent like phenyl ether or Dowtherm A to yield the corresponding 4-hydroxypyrazolo[3,4-b]pyridine.[2] The intermediate from the initial reaction can be isolated or the reaction can be carried out in a one-pot fashion. The cyclization step typically requires high temperatures. The resulting 4-hydroxy product can be further functionalized, for instance, by conversion to the 4-chloro derivative using phosphoryl chloride.
Microwave-Assisted Multi-Component Synthesis
This modern approach offers significant advantages in terms of reaction time and yield, aligning with the principles of green chemistry.
Protocol for Water-Based MCR: In a microwave vessel, a mixture of 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), a substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (0.5 mmol) in water (4 mL) is subjected to microwave irradiation at 40°C for 20 minutes.[5] After cooling, the precipitated solid is collected by filtration and washed with water to give the pure product. This method provides excellent yields (often above 90%) in a very short reaction time.[5]
Protocol for Acetic Acid-Based MCR: A mixture of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, an aromatic aldehyde, and a p-substituted β-ketonitrile in acetic acid is irradiated in a microwave reactor.[7] The reaction is typically complete within 3-5 minutes, affording the product in good to excellent yields (65-93%).[4]
Cu(II)-Catalyzed [3+3] Cycloaddition
This catalytic method provides an efficient route to pyrazolo[3,4-b]pyridines under mild conditions.
Protocol: To a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.5 mol) and cinnamaldehyde (0.01 mol) in chloroform, copper(II) acetylacetonate (0.1 equiv) is added.[3] The mixture is stirred at room temperature for 10 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product. This method has been shown to be high-yielding, reaching up to 94%.[3]
Conclusion
The synthesis of the pyrazolo[3,4-b]pyridine core has evolved from classical condensation reactions to highly efficient, modern methodologies. For rapid synthesis and high yields, microwave-assisted multi-component reactions have emerged as a superior strategy, often utilizing environmentally benign solvents like water.[5] Catalytic methods, such as the Cu(II)-catalyzed cycloaddition, also offer excellent yields under mild conditions.[3] While traditional methods like the condensation with 1,3-dicarbonyls remain robust and high-yielding, they often require longer reaction times and harsher conditions.[1] The choice of the synthetic route will ultimately be guided by the specific target molecule, desired substitution patterns, and the available laboratory resources. This comparative guide provides a solid foundation for researchers to make informed decisions in their synthetic endeavors towards novel pyrazolo[3,4-b]pyridine-based compounds.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Pyrazolo[3,4-b]pyridine Analog as a Kinase Inhibitor Tool Compound: A Comparative Guide
Comparative Analysis of TBK1 Inhibitors
The validation of a tool compound necessitates a thorough comparison with existing chemical probes for the same target. This section compares the in vitro activity of Compound 15y with other known TBK1 inhibitors, BX795 and MRT67307.[1]
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 15y | TBK1 | 0.2 | [1] |
| BX795 | TBK1 | 7.1 | [1] |
| MRT67307 | TBK1 | 28.7 | [1] |
Table 1: In vitro potency comparison of Compound 15y with reference TBK1 inhibitors.
Signaling Pathway of TBK1
TBK1 is a key kinase in the innate immune signaling pathway, leading to the production of type I interferons. Understanding this pathway is crucial for interpreting cellular data obtained with a TBK1 inhibitor.
Caption: Simplified signaling pathway illustrating the central role of TBK1 in innate immunity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of a tool compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of a kinase inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant TBK1 enzyme.
-
Peptide substrate for TBK1.
-
Test compound (e.g., Compound 15y) stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, the specific peptide substrate, and the kinase reaction buffer.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular environment.[4][5][6][7]
Objective: To demonstrate target engagement by observing a ligand-induced thermal stabilization of the target protein in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., THP-1 cells for TBK1).
-
Test compound.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies specific to the target protein.
-
Western blotting reagents and equipment.
-
PCR tubes or plates.
-
Thermal cycler.
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Experimental Workflow and Comparative Logic
The validation of a tool compound follows a logical progression from in vitro characterization to cellular target engagement and finally to phenotypic assays.
Caption: A typical workflow for the validation of a kinase inhibitor tool compound.
Caption: Logical framework for comparing a new tool compound against existing standards.
Conclusion
The validation of a tool compound is a critical process that requires rigorous experimental evaluation and objective comparison with existing standards. While direct experimental data for 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine is scarce, the pyrazolo[3,4-b]pyridine scaffold has proven to be a valuable source of potent kinase inhibitors. The framework provided in this guide, using the potent TBK1 inhibitor Compound 15y as an exemplar, outlines the necessary steps for validating a tool compound, from initial in vitro characterization and cellular target engagement to comparative analysis. By following these guidelines, researchers can confidently select and utilize well-validated tool compounds to probe biological systems and advance drug discovery efforts.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. scispace.com [scispace.com]
- 7. annualreviews.org [annualreviews.org]
Assessing the Therapeutic Index of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives: A Comparative Guide
The 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with potent inhibitory activity against a range of therapeutic targets, particularly protein kinases implicated in cancer. A critical aspect of drug development is the therapeutic index (TI), which quantifies the relative safety of a drug by comparing its effective dose to its toxic dose. This guide provides a comparative assessment of the therapeutic index of several this compound derivatives, supported by experimental data on their efficacy against cancer cells and their cytotoxicity toward normal cells.
Data Presentation: Efficacy and Cytotoxicity
The therapeutic potential of various derivatives is summarized below. The data is presented to compare their half-maximal inhibitory concentrations (IC50) or growth inhibitory concentrations (GI50) in cancer cell lines versus normal cell lines, where available. A higher therapeutic index (TI = IC50 in normal cells / IC50 in cancer cells) indicates greater selectivity for cancer cells.
| Derivative ID | Target(s) | Cancer Cell Line | Efficacy (IC50/GI50, µM) | Normal Cell Line | Cytotoxicity (IC50, µM) | Therapeutic Index (TI) |
| C03 | TRKA | Km-12 (colorectal cancer) | 0.304[1] | HUVEC (normal) | > 36.69[1] | > 120.7 |
| MCF-7 (breast cancer) | > 40[1] | - | ||||
| 8c | Topoisomerase IIα | NCI-60 Panel (various cancers) | 1.33 (mean)[2][3] | Not Reported | Not Reported | Not Calculated |
| K562 (leukemia) | 0.72[2] | |||||
| MV4-11 (leukemia) | 0.72[2] | |||||
| 15y | TBK1 | A172 (glioblastoma) | Micromolar range[4] | Not Reported | Not Reported | Not Calculated |
| U87MG (glioblastoma) | Micromolar range[4] | |||||
| A375 (melanoma) | Micromolar range[4] | |||||
| A2058 (melanoma) | Micromolar range[4] | |||||
| Panc0504 (pancreatic cancer) | Micromolar range[4] | |||||
| 31 | Mps1 | MDA-MB-468 (breast cancer) | Potent inhibition[5] | Not Reported | "No obvious toxicity" in vivo[5] | Not Calculated |
| MV4-11 (leukemia) | Potent inhibition[5] | |||||
| 6b | CDK2/PIM1 | HCT-116 (colon cancer) | High efficacy (Selectivity Index: 15.05)[6] | Not Reported | Not Reported | Not Calculated |
| HepG2 (liver cancer) | High efficacy (Selectivity Index: 9.88)[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
This assay is widely used to determine cytotoxicity and cell proliferation.
Principle: The SRB assay is a colorimetric assay based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein, which is an indicator of cell mass.
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 2,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
Cell Fixation: After incubation, the cells are fixed by adding 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The TCA is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The bound SRB dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The IC50 or GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
MTT Assay for Cytotoxicity
The MTT assay is another common colorimetric assay for assessing cell metabolic activity.
Principle: This assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured, usually at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the this compound derivatives discussed.
Caption: TRK Signaling Pathway Inhibition.
Caption: Topoisomerase IIα Mechanism of Inhibition.
Caption: TBK1 Signaling Pathway Inhibition.
Experimental Workflow Diagram
Caption: General Workflow for In Vitro Cytotoxicity Assessment.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for minimizing environmental impact and ensuring workplace safety.
I. Hazard Profile and Safety Summary
While a specific Safety Data Sheet (SDS) for this compound was not individually detailed in the provided search results, information from structurally similar compounds allows for a general hazard assessment. Pyrazolo-pyridine derivatives can present risks such as skin and eye irritation, potential for allergic skin reactions, and harm if swallowed or inhaled. Furthermore, related compounds have been noted as being toxic to aquatic life with long-lasting effects.
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
| Hazard Classification (Based on Related Compounds) | Precautionary Statement Codes | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation/Sensitization | H315 / H317 | Causes skin irritation. May cause an allergic skin reaction. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |
| Chronic Aquatic Toxicity | H411 | Toxic to aquatic life with long lasting effects.[1] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations. The following is a general procedural framework:
-
Waste Characterization : Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] This involves a thorough review of the compound's properties and the relevant regulations.
-
Containerization :
-
Use a dedicated, properly labeled, and sealed waste container for the disposal of this compound and any contaminated materials.
-
The container must be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name.
-
-
Storage :
-
Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Collection and Removal :
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.[3] Methods such as removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing may be employed by the disposal facility.[3]
-
-
Documentation : Maintain accurate records of the waste generated, including the quantity, date of disposal, and the disposal company used.
III. Spill Management
In the event of a spill:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect : Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Personal protective equipment for handling 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Hazard Summary: this compound is classified as a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Ensure gloves are intact before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to prevent eye contact. |
| Face Protection | Face shield | Recommended when there is a risk of splashing. |
| Body Protection | Laboratory coat | To protect skin and personal clothing. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when handling the powder outside of a fume hood or in case of insufficient ventilation to prevent inhalation of dust. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Handling Procedures:
-
Before handling, read the Safety Data Sheet (SDS) thoroughly.
-
Wear all required personal protective equipment as detailed in the table above.
-
Avoid the formation of dust when handling the solid compound.[2][3]
-
Measure and dispense the chemical in a designated area, preferably within a fume hood.
-
Do not eat, drink, or smoke in the laboratory area.
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Emergency Procedures
In Case of Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.[4]
-
Remove contaminated clothing and wash it before reuse.[4]
-
If skin irritation persists, seek medical attention.[4]
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.[5]
-
If breathing is difficult, provide oxygen.
-
If the individual is not breathing, give artificial respiration.
-
Seek medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.[5]
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the spilled material into a suitable container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, regional, and national regulations.[6]
Waste Collection:
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatible.
Disposal Method:
-
The recommended method of disposal is through a licensed chemical destruction facility.[2]
-
Controlled incineration with flue gas scrubbing is a potential disposal route.[2][3]
-
Do not dispose of down the drain or into the environment.[2]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 6-Methyl-1H-pyrazolo(3,4-b)pyridin-3-amine | C7H8N4 | CID 768687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
